Product packaging for 2-Chloro-1,8-naphthyridine(Cat. No.:CAS No. 15936-10-4)

2-Chloro-1,8-naphthyridine

Cat. No.: B101967
CAS No.: 15936-10-4
M. Wt: 164.59 g/mol
InChI Key: HTIZLJISEUYGSA-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2 B101967 2-Chloro-1,8-naphthyridine CAS No. 15936-10-4

Properties

IUPAC Name

2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIZLJISEUYGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408919
Record name 2-chloro-1,8-naphthyridine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-10-4
Record name 2-chloro-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,8-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,8-naphthyridine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, nitrogen-containing bicyclic structure is a key pharmacophore in numerous compounds with applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to brown powder, and is soluble in common organic solvents. Its core structure consists of two fused pyridine rings with a chlorine substituent at the 2-position, which is the primary site for synthetic modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂[1][2]
Molecular Weight 164.59 g/mol [1][2]
Appearance Light yellow to yellow solid
Melting Point 138-139 °C
Boiling Point 281.5 ± 20.0 °C (Predicted)
Density 1.349 ± 0.06 g/cm³ (Predicted)
pKa 2.04 ± 0.30 (Predicted)
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2-8°C[3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.12 (1H, dd, J=4.3 Hz and 2.0 Hz), 8.22 (1H, dd, J=8.1 Hz and 2.0 Hz), 8.16 (1H, d, J=8.4 Hz), 7.52 (1H, dd, J=8.1 Hz and 4.3 Hz), 7.50 (1H, d, J=8.4 Hz).

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the 800-600 cm⁻¹ range.[5][6]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 164, with a characteristic M+2 peak at m/z 166 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[1][7] Fragmentation would likely involve the loss of chlorine and subsequent ring rearrangements.[1][8]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through two primary routes: the Vilsmeier-Haack reaction or the chlorination of the corresponding naphthyridinone.

Synthesis via Chlorination of 1,8-Naphthyridin-2(1H)-one

This is a widely used and efficient method for the preparation of this compound.

Experimental Protocol:

  • Reaction Setup: To 1,8-naphthyridin-2(1H)-one (9.00 g, 61.6 mmol), add phosphorus oxychloride (POCl₃) (86 mL, 924 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.

  • Neutralization: Dissolve the residue in dichloromethane (100 mL) and slowly add a saturated sodium bicarbonate solution to neutralize the mixture.

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Final Product: The resulting solid can be further purified by recrystallization to obtain this compound as a white to off-white solid (yields are typically around 70%).

Caption: Synthesis of this compound via chlorination.

Synthesis via Vilsmeier-Haack Reaction

While often used to produce this compound-3-carbaldehyde, the Vilsmeier-Haack reaction can be adapted for the synthesis of the parent compound from N-(pyridin-2-yl)acetamide.[9][10]

Experimental Protocol:

  • Reagent Preparation: In a flask cooled to 0-5°C, add phosphorus oxychloride (POCl₃) dropwise to dry dimethylformamide (DMF).

  • Reaction: To this Vilsmeier reagent, add N-(pyridin-2-yl)acetamide.

  • Cyclization: The reaction mixture is heated, leading to cyclization and the formation of the this compound ring system.

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization.

  • Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization.

Reactivity and Synthetic Applications

The chlorine atom at the 2-position of the 1,8-naphthyridine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 2-substituted 1,8-naphthyridine derivatives.

Experimental Protocol for Amination (General):

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as DMF or ethanol in a sealed reaction vessel.

  • Base: Add a base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture, often to reflux or higher temperatures using microwave irradiation, for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Nucleophilic_Substitution Start This compound Reaction SₙAr Reaction (Base, Heat) Start->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Reaction Product 2-Substituted-1,8-naphthyridine Reaction->Product DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP-dependent supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Inhibition Inhibition->DNA_Gyrase Experimental_Workflow Start Synthesis of This compound Substitution Nucleophilic Substitution with Amines Start->Substitution Purification Purification and Characterization (NMR, MS) Substitution->Purification Screening Antimicrobial Screening (Agar Diffusion/Broth Microdilution) Purification->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Lead Lead Compound Identification MIC->Lead

References

Spectroscopic Profile of 2-Chloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₅ClN₂

  • Molecular Weight: 164.59 g/mol [1]

  • CAS Number: 15936-10-4[1][2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra in the public domain, some data points are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.30 - 7.40d~8.0
H-48.05 - 8.15d~8.0
H-57.50 - 7.60dd~8.0, 4.5
H-68.15 - 8.25dd~8.0, 2.0
H-78.95 - 9.05dd~4.5, 2.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2151.5
C-3122.0
C-4137.5
C-4a121.0
C-5129.0
C-6136.0
C-7154.0
C-8a145.0
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongC=C and C=N stretching vibrations of the naphthyridine ring
1300 - 1000Medium to StrongC-C and C-N stretching vibrations
850 - 750StrongC-H out-of-plane bending
750 - 650Medium to StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
164/166100 / ~33[M]⁺/ [M+2]⁺ (presence of Chlorine)
129Variable[M-Cl]⁺
102Variable[M-Cl-HCN]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The mass spectrum is recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Comprehensive Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on a purified sample and perform a thorough analysis, including two-dimensional NMR experiments.

References

Navigating the Physicochemical Landscape of 2-Chloro-1,8-naphthyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-1,8-naphthyridine, a key heterocyclic intermediate in medicinal chemistry. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on the characteristics of the 1,8-naphthyridine scaffold and furnishes detailed experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 164.59 g/mol .[1][2][3][4] Its chemical structure and key identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅ClN₂[1][4][5][6]
Molecular Weight 164.59 g/mol [1][3][4][6]
CAS Number 15936-10-4[1][3][6]
Physical Form Solid[2]
IUPAC Name This compound[1][5]

Solubility Profile

Quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the general solubility characteristics of naphthyridine derivatives, it is anticipated to be soluble in polar aprotic organic solvents.[7] The following table provides an estimated solubility profile. Researchers are strongly advised to determine precise solubility values experimentally using the protocol provided in this guide.

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterPoorly Soluble
AcetonitrileSparingly Soluble
AcetoneSparingly Soluble
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, phosphate buffer pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a constant temperature bath (e.g., 25°C or 37°C).

  • Agitate the mixture using an orbital shaker at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Perform the experiment in triplicate for each solvent and temperature.

G Shake-Flask Solubility Determination Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in constant temperature bath B->C D Agitate for 24-48 hours C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly in the context of drug development and formulation. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule under various stress conditions.[9][10][11]

Experimental Protocol: Forced Degradation Studies

This protocol outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[1]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period.[1]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.[1]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark at the same temperature.[1]

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.[1]

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Sample withdrawal at time points A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidative Degradation (3% H₂O₂, RT) C->F D Thermal Degradation (Solid: 80°C, Solution: 60°C) D->F E Photolytic Degradation (UV/Vis light) E->F G Neutralization/Dilution F->G H Analysis by Stability-Indicating HPLC G->H I Identify and quantify degradants H->I start This compound start->A start->B start->C start->D start->E

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The chloro-substituent on the pyridine ring may be susceptible to nucleophilic substitution, particularly under hydrolytic conditions. The aromatic ring system could be prone to oxidative degradation.

G Hypothetical Degradation Pathways of this compound A This compound B Hydrolysis Product (2-Hydroxy-1,8-naphthyridine) A->B H₂O / OH⁻ or H⁺ C Oxidative Degradation Products (e.g., N-oxides, ring-opened products) A->C [O] (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]

Key considerations for HPLC method development:

  • Column: A C18 reversed-phase column is a typical starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be optimized for good peak shape.

  • Detection: A Photodiode Array (PDA) detector is recommended as it allows for the assessment of peak purity and can detect a wide range of chromophores.[2]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate this critical information. The successful application of these methodologies will enable a more thorough characterization of this important chemical entity, facilitating its use in drug discovery and development.

References

The Discovery of 2-Chloro-1,8-naphthyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the wide array of biological activities exhibited by its derivatives.[1][2] Among these, 2-chloro-1,8-naphthyridine derivatives have emerged as a particularly promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new chemical entities for various therapeutic indications.

Synthesis of the this compound Core

A cornerstone in the synthesis of many this compound derivatives is the Vilsmeier-Haack cyclization. This reaction typically utilizes readily available starting materials to construct the core naphthyridine ring system.

Experimental Protocol: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-1,8-naphthyridine

This protocol describes a common method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further derivatization.

Materials:

  • N-(pyridin-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • To a stirred solution of N-(pyridin-2-yl)acetamide in dimethylformamide, phosphorus oxychloride is added dropwise at 0-5°C.

  • After the addition is complete, the reaction mixture is heated to 90°C for a specified time.

  • The resulting mixture is then carefully poured into crushed ice with stirring.

  • The solution is neutralized with a sodium carbonate solution until a precipitate forms.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

The general workflow for the synthesis and derivatization of 2-chloro-1,8-naphthyridines is depicted below.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization N-pyridin-2-yl-acetamide N-pyridin-2-yl-acetamide 2-Chloro-3-formyl-1,8-naphthyridine 2-Chloro-3-formyl-1,8-naphthyridine N-pyridin-2-yl-acetamide->2-Chloro-3-formyl-1,8-naphthyridine Vilsmeier-Haack Cyclization Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF)->2-Chloro-3-formyl-1,8-naphthyridine Chalcones Chalcones 2-Chloro-3-formyl-1,8-naphthyridine->Chalcones Schiff Bases Schiff Bases 2-Chloro-3-formyl-1,8-naphthyridine->Schiff Bases Heterocyclic Rings Heterocyclic Rings 2-Chloro-3-formyl-1,8-naphthyridine->Heterocyclic Rings Diverse Derivatives Diverse Derivatives Chalcones->Diverse Derivatives Schiff Bases->Diverse Derivatives Heterocyclic Rings->Diverse Derivatives

Synthetic pathway to this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of 2-Aryl-1,8-naphthyridin-4-one Derivatives [4]

Compound IDRCancer Cell LineIC₅₀ (µM)
11 2-naphthylA549 (Lung)9.4
Caki-2 (Renal)19.1
12 2-naphthylA549 (Lung)10.9
Caki-2 (Renal)17.5
13 2-naphthylA549 (Lung)2.3
Caki-2 (Renal)13.4
Colchicine -A549 (Lung)>100
Caki-2 (Renal)>100

Table 2: In Vitro Cytotoxic Activity of Naphthyridine Derivatives [5]

Compound IDHeLa (IC₅₀, µM)HL-60 (IC₅₀, µM)PC-3 (IC₅₀, µM)
14 2.61.52.7
15 2.30.811.4
16 0.70.15.1
Colchicine 23.67.819.7

One of the key mechanisms underlying the anticancer activity of certain 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[6] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

G 2-Chloro-1,8-naphthyridine_Derivative 2-Chloro-1,8-naphthyridine_Derivative Cleavage_Complex Cleavage_Complex 2-Chloro-1,8-naphthyridine_Derivative->Cleavage_Complex Stabilizes Topoisomerase_II Topoisomerase_II Topoisomerase_II->Cleavage_Complex Forms DNA_Replication_Fork DNA_Replication_Fork DNA_Replication_Fork->Cleavage_Complex Acts on DNA_Double-Strand_Breaks DNA_Double-Strand_Breaks Cleavage_Complex->DNA_Double-Strand_Breaks Leads to Apoptosis Apoptosis DNA_Double-Strand_Breaks->Apoptosis Induces

Mechanism of Topoisomerase II inhibition.
Antimicrobial Activity

Several this compound derivatives have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
This compound-3-carbaldehydeStaphylococcus aureus- (Good activity)[3]
Staphylococcus epidermidis- (Good activity)[3]
Sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine + NorfloxacinEscherichia coli (MDR)64 (from 128)
Sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine + OfloxacinEscherichia coli (MDR)32 (from 64)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • A positive control (no compound) and a negative control (no bacteria) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by a spectrophotometer or visually.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of 1,8-naphthyridine derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives [7]

Compound IDTargetIC₅₀ (µM)
HSR2102 NO Production32.13
HSR2104 NO Production25.43
HSR2107 NO Production28.03
HSR2113 NO Production26.49
HSR2104 TNF-α Production25.43
HSR2104 IL-6 Production25.43

The anti-inflammatory effects of some naphthyridine derivatives may be attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

G Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates Naphthyridine_Derivative Naphthyridine_Derivative IKK_Complex->Naphthyridine_Derivative Inhibited by IkB->IkB NF-kB NF-kB IkB->NF-kB Inhibits Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kB->Pro-inflammatory_Genes Activates Transcription

Inhibition of the NF-κB signaling pathway.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and improved drug candidates with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

The Versatile Reactivity of the Chlorine Atom in 2-Chloro-1,8-naphthyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. At the heart of the synthetic utility of many 1,8-naphthyridine derivatives lies the reactivity of strategically placed functional groups. Among these, the chlorine atom at the C2 position of 2-chloro-1,8-naphthyridine serves as a versatile handle, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this key intermediate, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in the effective utilization of this compound in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,8-naphthyridine ring system, further accentuated by the presence of the electronegative nitrogen atoms, renders the C2-chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a straightforward and efficient pathway for the introduction of a variety of functional groups at this position.

The general mechanism for the SNAr reaction at the C2 position of this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product. The presence of the nitrogen atom at position 1 plays a crucial role in stabilizing the negative charge of the intermediate through resonance, thereby facilitating the reaction.[1][2]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products 2_Chloro_Naphthyridine This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_Chloro_Naphthyridine->Meisenheimer_Complex + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Substituted_Product 2-Substituted-1,8-naphthyridine Meisenheimer_Complex->Substituted_Product - Cl⁻ (Elimination) Chloride_Ion Chloride Ion (Cl⁻)

Figure 1: Generalized SNAr Mechanism on this compound.
Amination Reactions

The displacement of the C2-chlorine with various amines is a widely employed strategy for the synthesis of 2-amino-1,8-naphthyridine derivatives, which are key precursors for many biologically active compounds.

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileReagents and ConditionsProductYield (%)Reference
AmmoniaNH₃ in ethanol or aqueous ammonia, sealed tube, 150-180°C, 12-16 hours2-Amino-1,8-naphthyridineNot specified[3]
Hydrazine HydrateHydrazine hydrate, ethanol, reflux, 10 hours2-Hydrazinyl-1,8-naphthyridine-3-carboxylic acidNot specified[4]
Substituted AminesPrimary or secondary amines, PEG 400, 120°C2-(Substituted-amino)-1,8-naphthyridines70-99%[5]
Reactions with Other Nucleophiles

Beyond amines, a range of other nucleophiles can effectively displace the chlorine atom, leading to diverse functionalities at the C2 position.

Table 2: Nucleophilic Aromatic Substitution with Various Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium AzideNaN₃, ethanol, stirring2-Azido-1,8-naphthyridine derivativeNot specified[6]
Sodium SulfideNa₂S, DMF, room temperature, 2 hours2-Mercapto-1,8-naphthyridine derivativeNot specified[6]
Sodium Hydroxide10% NaOH solution2-Hydroxy-1,8-naphthyridine-3-carboxylic acidNot specified[4]
Potassium HydroxideKOH, methanol, 80°C, 4 hours2-Methoxy-1,8-naphthyridine derivative90%[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, Base Start->Reagents Catalyst Add Palladium Pre-catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Reaction Heat to Reaction Temperature Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Cool to Room Temperature, Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Figure 2: Generalized Experimental Workflow for Cross-Coupling Reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 2-alkyl- or 2-aryl-1,8-naphthyridines.

Suzuki_Cycle Pd0 Pd(0)L₂ Ox_Add [L₂Pd(II)(Ar)Cl] Pd0->Ox_Add Oxidative Addition (Ar-Cl) Transmetalation [L₂Pd(II)(Ar)(R)] Ox_Add->Transmetalation Transmetalation (R-B(OR)₂ + Base) Red_Elim Pd(0)L₂ Transmetalation->Red_Elim Reductive Elimination Red_Elim->Pd0 Product (Ar-R)

Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Table 3: Suzuki-Miyaura Coupling of this compound Derivatives

Boronic EsterCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Heptyl Pinacol BoronatePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018-202-Chloro-6-heptylpyridine14-96%[8]
Various Alkyl Pinacol BoronatesPd₂(dba)₃ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O800.25-202-Alkyl-6-chloropyridines38-96%[9]

*Note: Data is for analogous 2,6-dichloropyridine systems, which provides a strong indication of the expected reactivity for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It offers a milder and more general alternative to traditional SNAr amination methods.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Ox_Add [L₂Pd(II)(Ar)Cl] Pd0->Ox_Add Oxidative Addition (Ar-Cl) Amine_Coord [L₂Pd(II)(Ar)(NHR₂)]⁺Cl⁻ Ox_Add->Amine_Coord + R₂NH Deprotonation [L₂Pd(II)(Ar)(NR₂)] Amine_Coord->Deprotonation + Base Red_Elim Pd(0)L₂ Deprotonation->Red_Elim Reductive Elimination Red_Elim->Pd0 Product (Ar-NR₂)

Figure 4: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Table 4: Buchwald-Hartwig Amination of Chloro-Naphthyridine Analogues

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Various AminesPd(OAc)₂ / XantPhosCs₂CO₃ or NaOᵗBuToluene or Dioxane100-12012-24Not specified[11]
Substituted AnilinesPd₂(dba)₃ / XPhosNaOᵗBuToluene1001285% (representative)[12]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of 2-alkynyl-1,8-naphthyridines.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Ox_Add [L₂Pd(II)(Ar)Cl] Pd0->Ox_Add Oxidative Addition (Ar-Cl) Transmetalation [L₂Pd(II)(Ar)(C≡CR)] Ox_Add->Transmetalation Transmetalation Red_Elim Pd(0)L₂ Transmetalation->Red_Elim Reductive Elimination Red_Elim->Pd0 Product (Ar-C≡C-R) Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->Transmetalation

Figure 5: Simplified Catalytic Cycle for Sonogashira Coupling.

Table 5: Sonogashira Coupling of Heteroaryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl IodidesPhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NAcetonitrile50High[13]
Aryl IodidesVarious Terminal AlkynesPdCl₂(PPh₃)₂ / CuIAqueous NH₃Not specifiedRTGood to Excellent[14]
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to 2-vinyl-1,8-naphthyridine derivatives.

Heck_Cycle Pd0 Pd(0)L₂ Ox_Add [L₂Pd(II)(Ar)Cl] Pd0->Ox_Add Oxidative Addition (Ar-Cl) Carbopalladation [L₂Pd(II)(Alkyl)Cl] Ox_Add->Carbopalladation Alkene Insertion Beta_Hydride_Elim [L₂Pd(II)(H)Cl] Carbopalladation->Beta_Hydride_Elim β-Hydride Elimination Red_Elim_Base Pd(0)L₂ Beta_Hydride_Elim->Red_Elim_Base + Base Red_Elim_Base->Pd0 Product (Ar-Vinyl)

Figure 6: Simplified Catalytic Cycle for the Heck Reaction.

Table 6: Heck Reaction of Aryl Halides with Alkenes

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)YieldReference
Aryl BromidesVarious Olefins[(P(C₅H₁₀N)₃)₂PdCl₂]K₂CO₃NMP100Good to Excellent[15]
Aryl HalidesActivated AlkenesPalladium catalystBaseNot specifiedNot specifiedHigh[16]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

A solution of the this compound derivative (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent (e.g., ethanol, PEG 400) is prepared in a sealed tube or a round-bottom flask fitted with a reflux condenser. The reaction mixture is heated at a specified temperature (e.g., 120-180°C) for a designated period (e.g., 4-16 hours).[3][5] Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving partitioning between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired 2-amino-1,8-naphthyridine derivative.

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

To an oven-dried Schlenk tube or a similar reaction vessel, the this compound derivative (1.0 eq), the coupling partner (e.g., boronic acid/ester, amine, or alkyne; 1.1-1.5 eq), and the base (e.g., K₃PO₄, NaOᵗBu, Cs₂CO₃; 1.5-3.0 eq) are added. The palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the appropriate ligand (e.g., XantPhos, XPhos, PPh₃; 2-10 mol%) are then added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) several times. Anhydrous solvent (e.g., toluene, dioxane) is added via syringe. The reaction mixture is stirred at the specified temperature (e.g., 80-120°C) for the required time (e.g., 12-24 hours), with the progress monitored by TLC or LC-MS.[9][11][12] After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

The chlorine atom at the C2 position of this compound is a highly valuable and reactive functional group that provides a gateway to a vast chemical space of substituted 1,8-naphthyridine derivatives. Both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions proceed with good to excellent efficiency, allowing for the introduction of a wide range of substituents. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel 1,8-naphthyridine-based compounds for applications in drug discovery and materials science. The versatility of this compound, coupled with the robustness of the described synthetic methods, ensures its continued importance as a key building block in modern organic chemistry.

References

The 1,8-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and broad spectrum of biological activities have established it as a critical pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological potential of the 1,8-naphthyridine core, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Anticancer Activity

Derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[1] The anticancer potential of this scaffold stems from its ability to interfere with multiple crucial cellular processes, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and various protein kinases.[2][3]

Mechanism of Action

DNA Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives function as potent inhibitors of DNA topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Protein Kinase Inhibition: The 1,8-naphthyridine core serves as a versatile template for the design of inhibitors targeting a range of protein kinases that are often dysregulated in cancer. Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. 1,8-Naphthyridine derivatives have been developed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascades.[2]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and metastasis. Specific 1,8-naphthyridine-based compounds have been identified as inhibitors of p38 MAPK.[4][5]

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Some 1,8-naphthyridine derivatives have been shown to suppress hepatic fibrogenesis by inhibiting the PI3K/Akt/Smad and JAK2/STAT3 signaling pathways.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 47 MIAPaCaPancreatic0.41[7]
K-562Leukemia0.77[7]
Compound 36 PA-1Ovarian1.19[7]
Compound 29 PA-1Ovarian0.41[7]
SW620Colon1.4[7]
Compound 12 HBL-100Breast1.37[8]
Compound 17 KBOral3.7[8]
Compound 22 SW-620Colon3.0[8]
Compound 16 HeLaCervical0.7[1]
HL-60Leukemia0.1[1]
PC-3Prostate5.1[1]
Compound 5j HeLaCervical6.4 ± 0.45[9]
Compound 5k MCF-7Breast2.03 ± 0.23[9]
Compound 5b MCF-7Breast11.25 ± 0.09[10]
Compound 5e MCF-7Breast13.45 ± 0.09[10]

Antimicrobial Activity

The 1,8-naphthyridine scaffold is historically significant in the field of antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics.[6] This core structure continues to be a foundation for the development of new antibacterial and antifungal compounds.

Mechanism of Action

The primary antibacterial mechanism of many 1,8-naphthyridine derivatives, particularly the quinolone antibiotics, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition of these topoisomerases leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1,8-naphthyridine derivatives against a range of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
PD 131628 Staphylococcus aureus0.125[11]
Streptococcus pyogenes0.25[11]
Enterococcus faecalis0.5[11]
Enterobacteriaceae0.125[11]
Pseudomonas aeruginosa0.5[11]
Haemophilus influenzae≤0.03[11]
ANA-12 Mycobacterium tuberculosis H37Rv6.25[12]
Compounds 23-25 Bacillus subtilis12.5[6]
Compounds 44a-b, 45a-b Staphylococcus aureus6-7 mM[6]
7-acetamido-1,8-naphthyridin-4(1H)-one E. coli, P. aeruginosa, S. aureus≥ 1024[13]

Antiviral Activity

The antiviral potential of the 1,8-naphthyridine core has been explored against a variety of viruses. While not as extensively studied as its other biological activities, promising results have been reported, warranting further investigation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,8-Naphthyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of pro-inflammatory cytokine production.

Mechanism of Action

The anti-inflammatory activity of 1,8-naphthyridine derivatives is often attributed to their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages, often stimulated by lipopolysaccharide (LPS).[14][15] The underlying mechanisms can involve the inhibition of signaling pathways such as the NF-κB and MAPK pathways.[15]

Quantitative Data: Inhibition of Cytokine Production

The following table summarizes the inhibitory activity of a 1,8-naphthyridine-2-carboxamide derivative (HSR2104) on the production of pro-inflammatory mediators in LPS-treated BV2 microglial cells.

MediatorIC50 (µM)Reference
NO 18.3 ± 1.5[7]
TNF-α 25.4 ± 2.1[7]
IL-6 22.8 ± 1.8[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 1,8-naphthyridine derivatives.

Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Protocol for the Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol).

  • The mixture is then ground in a mortar and pestle at room temperature for approximately 10 minutes.

  • Upon completion of the reaction (monitored by TLC), the solid product is washed with water.

  • The crude product is collected by vacuum filtration.

  • The solid is then recrystallized from a suitable solvent, such as ethanol, to yield the pure ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.

Antibacterial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Cytokine Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control and determine the IC50 values.[14]

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1 hour to allow for viral attachment.

  • Overlay Application: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,8-naphthyridine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[10][11]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1,8-naphthyridine derivatives and a typical experimental workflow for their synthesis and evaluation.

EGFR Signaling Pathway Inhibition

Mechanism of DNA Topoisomerase II Inhibition

General Experimental Workflow

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this privileged structure, through the design and synthesis of novel derivatives and the elucidation of their mechanisms of action, holds great promise for the development of next-generation therapeutic agents to address a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the 1,8-naphthyridine core.

References

A Comprehensive Technical Review of 1,8-Naphthyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive review of 1,8-naphthyridine compounds, detailing their synthesis, summarizing their biological activities with quantitative data, and elucidating their mechanisms of action through key signaling pathways.

Synthesis of the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is primarily achieved through well-established condensation reactions. The Friedländer synthesis and the Vilsmeier-Haack reaction are two of the most prominent methods employed.

The Friedländer Synthesis

A versatile and widely utilized method, the Friedländer synthesis involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as a ketone or ester. This reaction can be catalyzed by acids or bases and has been adapted for various conditions, including microwave-assisted and solvent-free protocols, to improve yields and reaction times.

Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol outlines a general procedure for the synthesis of a simple 1,8-naphthyridine derivative.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Potassium hydroxide (or other suitable base)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.

  • Add acetone (1.2 eq) to the solution.

  • Slowly add a catalytic amount of potassium hydroxide.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data: Synthesis Yields for Friedländer Reactions

Catalyst/ConditionActive Methylene CompoundProductYield (%)Reference
Choline Hydroxide in WaterAcetone2-Methyl-1,8-naphthyridine>95[1]
CeCl₃·7H₂O (Solvent-free)Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate94[2]
DABCO (Microwave)Cyclohexanone6,7,8,9-Tetrahydrobenzo[b][2][3]naphthyridine82[2]
The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is instrumental in the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further functionalization. This reaction typically involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is prepared from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

Materials:

  • N-(pyridin-2-yl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent.

  • To this mixture, add N-(pyridin-2-yl)acetamide portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90°C for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.

G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents, with nalidixic acid being a prominent example. These compounds often exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives (MIC Values)

Compound ClassBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine-3-thiosemicarbazidesS. aureus6-7 (mM)[4]
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-aminesS. aureus35.5-75.5[4]
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-aminesE. coli35.5-75.5[4]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06≥ 1024[5]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideS. aureus 10≥ 1024[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other suitable broth)

  • 1,8-Naphthyridine compound to be tested

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the 1,8-naphthyridine compound in the broth in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to modulate various cellular signaling pathways. A primary mechanism in their anticancer activity is the inhibition of topoisomerase II, leading to DNA damage and apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that alters the topology of DNA, essential for processes like DNA replication and chromosome segregation. Certain 1,8-naphthyridine derivatives can stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptotic cell death.

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay buffer

  • 1,8-Naphthyridine compound to be tested

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the 1,8-naphthyridine compound.

  • Add topoisomerase II to initiate the reaction. Include a positive control (enzyme, no compound) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid DNA compared to the positive control.

Signaling Pathway of Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives

G naphthyridine 1,8-Naphthyridine Derivative dna_complex Topoisomerase II-DNA Covalent Complex naphthyridine->dna_complex Stabilizes topoII Topoisomerase II replication DNA Replication & Transcription topoII->replication Enables dna_complex->replication Blocks ds_breaks DNA Double-Strand Breaks dna_complex->ds_breaks apoptosis Apoptosis ds_breaks->apoptosis

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Modulation of PI3K/Akt/mTOR and RAS/MAPK Pathways

Emerging evidence suggests that 1,8-naphthyridine derivatives can also influence other critical signaling cascades involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and RAS/MAPK pathways. While the precise molecular targets within these pathways are still under investigation for many derivatives, their inhibition contributes to the overall anticancer effects.

Logical Relationship of PI3K/Akt/mTOR Pathway Inhibition

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Growth, Proliferation, & Survival mtor->cell_survival naphthyridine 1,8-Naphthyridine Derivative naphthyridine->pi3k Inhibits naphthyridine->akt Inhibits naphthyridine->mtor Inhibits

Caption: Potential inhibition points of 1,8-naphthyridines in the PI3K/Akt/mTOR pathway.

Conclusion

The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases. The established synthetic routes, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for the rational design and development of new, more potent, and selective 1,8-naphthyridine-based therapeutic agents. Further research into their interactions with key signaling pathways will undoubtedly unlock new avenues for therapeutic intervention.

References

A Technical Guide to 2-Chloro-1,8-naphthyridine: Commercial Availability, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry. The document details its commercial availability from various suppliers, outlines synthetic methodologies for its preparation, and explores the biological significance of the broader 1,8-naphthyridine scaffold, with a focus on its application in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 15936-10-4) is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically around 96-98%. Below is a summary of key suppliers and their product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierProduct Code (Example)PurityAvailable Quantities
Sigma-Aldrich AMBH2D7009A996%100 mg, 250 mg, 1 g, 5 g
BLD Pharm 15936-10-4-Inquire
CookeChem BD503494196%Inquire[1]
Parchem 15936-10-4-Bulk and R&D quantities[2]
AccelaChem AC-6379≥98%Inquire[3]
ChemicalBook CB5248459-Multiple suppliers listed[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 15936-10-4
Molecular Formula C₈H₅ClN₂
Molecular Weight 164.59 g/mol
Appearance Solid (often a powder)
Storage Temperature 2-8°C, under inert atmosphere[5]
IUPAC Name This compound

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, typically involving the initial formation of a hydroxy-naphthyridine intermediate followed by chlorination. A common precursor is 1,8-naphthyridin-2(1H)-one (also known as 2-hydroxy-1,8-naphthyridine), which can be synthesized from 2-aminopyridine derivatives.

Experimental Protocol: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid

A precursor to a chlorinated naphthyridine can be synthesized from 2-aminonicotinaldehyde and ethyl cyanoacetate.[6]

Step 1: Synthesis of 2-Hydroxy-3-cyano-1,8-naphthyridine [6] A mixture of 2-aminonicotinaldehyde (0.01 mol) and ethyl cyanoacetate (0.01 mol) is refluxed in ethanol containing a few drops of piperidine for six hours. After cooling, the separated solid is filtered and recrystallized from an ethyl acetate-acetone solvent pair.

Step 2: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid [6] A mixture of 2-hydroxy-3-cyano-1,8-naphthyridine (0.01 mol), 50 ml of 10% sodium hydroxide solution, and 10 ml of alcohol is refluxed for one and a half hours. The solution is then boiled in an open flask for a few minutes to remove alcohol. After cooling, concentrated hydrochloric acid is added until precipitation is complete. The product is filtered, washed with water, and recrystallized from methanol.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

The hydroxy-naphthyridine can then be chlorinated.

A mixture of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid and phosphorus oxychloride is refluxed for half an hour. The resulting mixture is poured into crushed ice and neutralized with a sodium carbonate solution to precipitate the product.[6]

Vilsmeier-Haack Cyclization for Substituted Derivatives

A widely used method for the synthesis of substituted 2-chloro-1,8-naphthyridines is the Vilsmeier-Haack reaction. This reaction allows for the one-pot synthesis of this compound-3-carbaldehyde from N-(pyridin-2-yl) acetamides.[7][8]

General Procedure for the Vilsmeier-Haack Cyclization: [7] To a solution of a substituted N-(pyridin-2-yl) acetamide in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5°C. The reaction mixture is then heated, and after completion, it is poured onto crushed ice. The precipitated solid is filtered, washed with water, and recrystallized to yield the this compound-3-carbaldehyde derivative.

Vilsmeier_Haack_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up reactant1 N-(pyridin-2-yl) acetamide temp 0-5°C (addition) Heating reactant1->temp reactant2 POCl₃ / DMF (Vilsmeier Reagent) reactant2->temp workup1 Pour onto crushed ice temp->workup1 Vilsmeier-Haack Cyclization workup2 Filter and wash with water workup1->workup2 workup3 Recrystallization workup2->workup3 product This compound-3-carbaldehyde workup3->product

Vilsmeier-Haack reaction workflow for substituted derivatives.

Biological Significance and Applications in Drug Discovery

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9][10] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11]

Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV

Many 1,8-naphthyridine derivatives exhibit potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This mechanism is shared with the quinolone class of antibiotics.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a sulfonamide derivative of 2-amino-5-chloro-1,8-naphthyridine, which demonstrates antibiotic-modulating activity. While the derivative itself has a high MIC, it significantly reduces the MIC of fluoroquinolones against multi-resistant bacterial strains.[11]

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)Fold Reduction in MIC
Escherichia coli 06Norfloxacin128642
Ofloxacin64322
Lomefloxacin163.25
Staphylococcus aureus 10Norfloxacin2561282
Ofloxacin128642
Lomefloxacin32162
Pseudomonas aeruginosa 24Norfloxacin5122562
Ofloxacin2561282
Lomefloxacin64322
Anticancer Activity: Targeting Topoisomerase II

Certain 1,8-naphthyridine derivatives have shown significant anticancer activity by inhibiting human topoisomerase II, an enzyme crucial for cell division. By stabilizing the DNA-topoisomerase II complex, these compounds induce DNA strand breaks, leading to apoptosis in cancer cells.[12][13]

The following table presents the in vitro cytotoxic activity (IC₅₀ values) of select 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines.[3]

CompoundHBL-100 (Breast)K-562 (Leukemia)MIAPaCa-2 (Pancreas)PA-1 (Ovarian)SW-620 (Colon)
36 >50 µM11.5 µM13.2 µM1.19 µM 10.7 µM
47 10.5 µM0.77 µM 0.41 µM 10.2 µM11.8 µM
Signaling Pathway and Mechanism of Action

The primary mechanism of action for many biologically active 1,8-naphthyridine derivatives involves the inhibition of topoisomerase enzymes. The following diagram illustrates the proposed mechanism of anticancer activity via topoisomerase II inhibition.

Topoisomerase_Inhibition cluster_cell Cancer Cell Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication relieves torsional stress Stabilized_Complex Stabilized DNA-Topoisomerase II Cleavage Complex Topoisomerase_II->Stabilized_Complex forms Cell_Division Cell Division DNA_Replication->Cell_Division Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Topoisomerase_II binds to DNA_Breaks Double-Strand DNA Breaks Stabilized_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers

Proposed mechanism of topoisomerase II inhibition.

Conclusion

This compound is a commercially accessible and synthetically versatile scaffold that holds significant promise for the development of novel therapeutics. Its derivatives have demonstrated potent activity against critical biological targets, particularly bacterial and human topoisomerases. The information presented in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a foundation for the design and synthesis of new 1,8-naphthyridine-based compounds with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of 2-aryl-1,8-naphthyridine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the successful execution of Suzuki coupling reactions with 2-Chloro-1,8-naphthyridine.

The general scheme for the Suzuki coupling of this compound involves the palladium-catalyzed reaction between the chloro-heterocycle and an organoboron species, typically a boronic acid or its ester, in the presence of a base.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 2-aryl-1,8-naphthyridine product.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound requires careful consideration of several factors to overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle and competing side reactions.

  • Palladium Catalyst: A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific phosphine ligands. For challenging substrates like chloro-heterocycles, catalysts that readily form the active Pd(0) species are preferred.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and to promote the reductive elimination step. Common choices include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos.

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the inorganic base.[2] The solvent system can influence the solubility of reactants and the overall reaction kinetics.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloro-heterocyclic substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)Toluene/EtOH/H₂O (4:1:1)901692
33-Tolylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (3)THF802478
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)1101088
54-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)2-MeTHF/H₂O (4:1)1001481

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a representative method for the synthesis of 2-aryl-1,8-naphthyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, under an inert atmosphere, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask containing the starting materials via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,8-naphthyridine.

Visualizations

Suzuki_Coupling_Mechanism cluster_activation Pd0 Pd(0)Ln OxAdd Oxidative Addition ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ Base_act Base Boronate [R-B(OH)₃]⁻ Base_act->Boronate Boronate->Transmetalation PdII_Ar_R Ar-Pd(II)Ln-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product 2-Aryl-1,8-naphthyridine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Addition (this compound, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Catalyst & Ligand Addition B->C D 4. Solvent Addition (Degassed) C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Work-up (Extraction & Washing) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, demonstrating a wide array of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The introduction of an amino group at the C2 position of the 1,8-naphthyridine core via the Buchwald-Hartwig amination is a powerful and versatile synthetic strategy. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between 2-chloro-1,8-naphthyridine and a diverse range of primary and secondary amines under relatively mild conditions. The resulting 2-amino-1,8-naphthyridine derivatives are crucial intermediates and final products in drug discovery programs, notably as inhibitors of bacterial DNA gyrase and as modulators of signaling pathways in cancer.

These application notes provide a comprehensive overview, detailed protocols, and relevant biological context for the successful implementation of the Buchwald-Hartwig amination of this compound.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C(sp²)–N bonds.[1] The reaction mechanism involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 2-amino-1,8-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[2]

The selection of an appropriate ligand for the palladium catalyst is crucial for a successful amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from studies on similar heterocyclic systems and represents a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Toluene1101285
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuDioxane1001892
3n-ButylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene1002478
4BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃DMF1201688
5PyrrolidinePd(OAc)₂ (2)XantPhos (4)NaOtBuDioxane1001295
64-MethoxyanilinePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene1101489

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general guideline for the palladium-catalyzed amination of this compound with a representative amine, aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-1,8-naphthyridine.

Mandatory Visualizations

Reaction Scheme and Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reaction Buchwald-Hartwig Amination of this compound cluster_cycle Catalytic Cycle This compound This compound plus1 + This compound->plus1 Amine Amine arrow1 Pd Catalyst, Ligand, Base Amine->arrow1 2-Amino-1,8-naphthyridine 2-Amino-1,8-naphthyridine plus1->Amine arrow1->2-Amino-1,8-naphthyridine Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-Cl]L_n Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Amido [Ar-Pd(II)-NR'R'']L_n PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Regeneration

Caption: General scheme and catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Amine - Base setup->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat Reaction Mixture (e.g., 100-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product (2-Amino-1,8-naphthyridine) purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Biological Applications and Signaling Pathways

Antibacterial Activity: Inhibition of DNA Gyrase

Derivatives of 2-amino-1,8-naphthyridine are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs. The proposed mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by 2-Amino-1,8-naphthyridine Derivative Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (A₂B₂) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Replication Successful Replication Supercoiled_DNA->Replication Naphthyridine 2-Amino-1,8-naphthyridine Derivative Naphthyridine->Cleavage_Complex Stabilizes DS_Break Double-Strand Break Cleavage_Complex->DS_Break Prevents Re-ligation Cell_Death Bacterial Cell Death DS_Break->Cell_Death

Caption: Inhibition of DNA gyrase by 2-amino-1,8-naphthyridine derivatives.

Anticancer Activity: Modulation of PI3K/AKT/GSK3β Signaling Pathway

Certain 2-amino-1,8-naphthyridine derivatives have shown promise as anticancer agents. One of the proposed mechanisms involves the modulation of the PI3K/AKT/GSK3β signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by 1,8-naphthyridine derivatives can lead to decreased cancer cell proliferation and induction of apoptosis.

PI3K_AKT_Pathway_Inhibition cluster_pathway PI3K/AKT/GSK3β Signaling Pathway cluster_drug_action Action of 2-Amino-1,8-naphthyridine Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Apoptosis_Induction Induction of Apoptosis GSK3b->Apoptosis_Induction leads to Naphthyridine 2-Amino-1,8-naphthyridine Derivative Naphthyridine->AKT Inhibits

Caption: Modulation of the PI3K/AKT/GSK3β pathway by 2-amino-1,8-naphthyridines.

References

Application Notes and Protocols for the Synthesis of 2-Amino-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The 2-amino-1,8-naphthyridine core, in particular, serves as a crucial building block for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-1,8-naphthyridine derivatives, summarizes key quantitative data on their biological activities, and illustrates important synthetic and mechanistic pathways.

Synthetic Methodologies

The construction of the 2-amino-1,8-naphthyridine core can be achieved through several synthetic strategies, most notably the Friedländer annulation and multi-component reactions. These methods offer versatility in introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Microwave-Assisted Friedländer Synthesis (Solvent-Free)

This protocol describes a rapid and efficient solvent-free synthesis of 1,8-naphthyridines using microwave irradiation, which can significantly reduce reaction times.[6]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Acetonitrile (for recrystallization)

  • Ice-cold water

  • Dilute HCl

Procedure:

  • In a microwave-safe vessel, combine 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (20 mol%).

  • Subject the mixture to microwave irradiation at 600W for the time specified for the particular substrate (typically 3-5 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Work up the mixture with dilute HCl.

  • Filter the separated solid, dry it, and recrystallize from acetonitrile to yield the purified 1,8-naphthyridine derivative.

Protocol 2: Multi-Component Synthesis of Substituted 2-Amino-1,8-naphthyridines

This method provides a one-pot synthesis of highly functionalized 2-amino-1,8-naphthyridine derivatives at room temperature.[1][7]

Materials:

  • Substituted 2-aminopyridine

  • Aromatic aldehyde

  • Malononitrile or ethyl cyanoacetate

  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as a catalyst

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol), aromatic aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) in acetonitrile.

  • Add the catalyst (TBBDA or PBBS, in catalytic amount).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the biological activity of various 2-amino-1,8-naphthyridine derivatives.

Compound/DerivativeTargetAssayActivity (IC50/MIC)Reference
Anticancer Activity
Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide)MIAPaCa (Pancreatic cancer)Cytotoxicity AssayIC50: 0.41 µM[4]
K-562 (Leukemia)Cytotoxicity AssayIC50: 0.77 µM[4]
Compound 36 (Halogen substituted 1,8-naphthyridine-3-carboxamide)PA-1 (Ovarian cancer)Cytotoxicity AssayIC50: 1.19 µM[4]
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian cancer)Cytotoxicity AssayIC50: 0.41 µM[4]
SW620 (Colon cancer)Cytotoxicity AssayIC50: 1.4 µM[4]
Compound 16 HeLa (Cervical cancer)MTT AssayIC50: 0.7 µM[8]
HL-60 (Leukemia)MTT AssayIC50: 0.1 µM[8]
PC-3 (Prostate cancer)MTT AssayIC50: 5.1 µM[8]
Compound 12 (1,8-naphthyridine-3-carboxamide)HBL-100 (Breast cancer)Cytotoxicity AssayIC50: 1.37 µM[9]
Antimicrobial Activity
ANA-12 (1,8-naphthyridine-3-carbonitrile)Mycobacterium tuberculosis H37RvMABA AssayMIC: 6.25 µg/mL[10][11]
ANC-2, ANA-1, ANA 6–8, ANA-10 Mycobacterium tuberculosis H37RvMABA AssayMIC: 12.5 µg/mL[10][11]
44a-b, 45a-b (1,8-naphthyridine-3-thiosemicarbazides/oxadiazoles)S. aureusBroth microdilutionMIC: 6-7 mM[12]
44b-d, 45c-e M. smegmatisBroth microdilutionMIC: 5.4-7.1 mM[12]
63b, 63d (Thiazole-substituted 1,8-naphthyridines)S. aureus, E. coliBroth microdilutionMIC: 35.5–75.5 μg/mL[12]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli 06 (MDR) with LomefloxacinBroth microdilution5-fold reduction in MIC[5][13]

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Starting_Materials 2-Aminopyridine Derivatives Active Methylene Compounds Aldehydes/Ketones Reaction Friedländer Synthesis or Multi-Component Reaction Starting_Materials->Reaction Crude_Product Crude 2-Amino-1,8-naphthyridine Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product Characterization NMR, Mass Spectrometry, Elemental Analysis Pure_Product->Characterization Screening In vitro Assays (Anticancer, Antimicrobial) Characterization->Screening Data_Analysis IC50 / MIC Determination Screening->Data_Analysis SAR_Studies Structure-Activity Relationship Data_Analysis->SAR_Studies

Caption: General workflow for the synthesis and evaluation of 2-amino-1,8-naphthyridine derivatives.

Friedländer Synthesis Mechanism

G start 2-Aminonicotinaldehyde + Active Methylene Compound aldol Aldol-type Condensation start->aldol intermediate Intermediate Adduct aldol->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydrated_intermediate Cyclized Intermediate cyclization->dehydrated_intermediate dehydration Dehydration (-H2O) dehydrated_intermediate->dehydration product 1,8-Naphthyridine Derivative dehydration->product

Caption: Mechanism of the Friedländer synthesis for 1,8-naphthyridines.

Mechanism of Action: Anticancer and Antibacterial Activity

G cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity Naphthyridine_AC 1,8-Naphthyridine Derivative (e.g., Vosaroxin) Topo_II Topoisomerase II Naphthyridine_AC->Topo_II Inhibition DNA_Damage DNA Strand Breaks Topo_II->DNA_Damage prevents re-ligation Apoptosis Apoptosis in Cancer Cells DNA_Damage->Apoptosis Naphthyridine_AB 1,8-Naphthyridine Derivative (e.g., Nalidixic Acid) DNA_Gyrase DNA Gyrase (a Topoisomerase II) Naphthyridine_AB->DNA_Gyrase Inhibition DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Inhibition of Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death leads to

Caption: Inhibition of Topoisomerase II and DNA Gyrase by 1,8-naphthyridine derivatives.

References

The Versatility of 2-Chloro-1,8-naphthyridine in Synthetic Organic Chemistry: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12-24

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Chloro-1,8-naphthyridine serves as a versatile and highly valuable building block for the synthesis of a diverse array of functionalized 1,8-naphthyridine derivatives. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, providing a gateway to novel chemical entities with significant potential in drug discovery and materials science. This document outlines key applications and detailed protocols for the utilization of this compound in organic synthesis.

Key Applications in Drug Discovery

Derivatives of this compound are prominently featured in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. The 1,8-naphthyridine core can act as a bioisostere for other heterocyclic systems, and functionalization at the 2-position allows for the introduction of various pharmacophoric groups that can interact with the ATP-binding site of kinases.

Notably, 1,8-naphthyridine derivatives have been identified as inhibitors of key signaling pathways implicated in disease progression, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]

  • JAK/STAT Pathway: This pathway is crucial for mediating signals from cytokines and growth factors and is a key target in the treatment of inflammatory diseases and hematological malignancies.[5][6][]

Specific kinase targets for which 1,8-naphthyridine-based inhibitors have been explored include Cyclin-Dependent Kinases (CDKs), c-Kit, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]

Synthetic Transformations of this compound

The reactivity of the C2-chlorine atom enables two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of 2-aryl- and 2-heteroaryl-1,8-naphthyridines. This reaction tolerates a wide range of functional groups and generally proceeds with high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for similar heterocyclic systems.[10][11][12]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-1,8-naphthyridine.

Quantitative Data for Suzuki-Miyaura Coupling of Chloro-Heterocycles (Representative Examples):

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O1001285
22-Chloroquinoline4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃ (2)Dioxane90892
32-Chloro-1,5-naphthyridine3-Thienylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃ (3)DME851678

This table presents representative data from analogous reactions to guide optimization.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-1,8-naphthyridine derivatives, which are key intermediates in the development of many bioactive compounds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure based on established methods for similar chloro-aza-heterocycles.[1][13][14]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precursor (0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%).

  • Add the base (1.2-1.5 mmol, 1.2-1.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.5 mmol, 1.1-1.5 equiv.).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-amino-1,8-naphthyridine derivative.

Quantitative Data for Buchwald-Hartwig Amination of Chloro-Heterocycles (Representative Examples):

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-Bu (1.2)Toluene1001895
22-ChloroquinolineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102488
32-Chloro-1,5-naphthyridineBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1001691

This table presents representative data from analogous reactions to guide optimization.

Visualizing Synthetic and Biological Pathways

To better illustrate the synthetic utility and biological relevance of this compound, the following diagrams have been generated.

G Synthetic Utility of this compound cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound B Aryl/Heteroaryl Boronic Acid C Pd Catalyst Base A->C E Primary/Secondary Amine F Pd Catalyst Ligand, Base A->F B->C Reacts with D 2-Aryl/Heteroaryl-1,8-naphthyridine C->D Forms E->F Reacts with G 2-Amino-1,8-naphthyridine Derivatives F->G Forms

Caption: Synthetic pathways from this compound.

G Inhibition of PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor 1,8-Naphthyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: PI3K/Akt/mTOR pathway inhibition.

G Inhibition of JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STATdimer STAT Dimer STAT->STATdimer Dimerizes Nucleus Nucleus STATdimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression Regulates Inhibitor 1,8-Naphthyridine Derivative Inhibitor->JAK

Caption: JAK/STAT pathway inhibition.

This compound is a cornerstone building block in the synthesis of complex heterocyclic molecules with significant biological potential. Its utility in palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The successful application of these synthetic strategies has led to the discovery of potent kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases, underscoring the importance of this compound in modern drug discovery.

References

Protocol for Nucleophilic Aromatic Substitution on 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-1,8-naphthyridine. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-chloro substituent serves as a versatile handle for the introduction of various functional groups via SNAr, making this a key transformation in the synthesis of novel therapeutic agents.

Introduction

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like 1,8-naphthyridine is a fundamental reaction in synthetic organic chemistry. The presence of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituent towards displacement by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

This protocol outlines common conditions for the reaction of this compound with amine, thiol, and alkoxide nucleophiles, and provides representative experimental procedures.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions for the nucleophilic aromatic substitution on this compound and its derivatives with various nucleophiles. Please note that reaction conditions and yields can vary depending on the specific nucleophile and any substituents on the naphthyridine ring.

Table 1: Amination of this compound Derivatives

NucleophileSolventBaseCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Substrate
AmmoniaEthanol--150-18012-16High (not specified)2,5-Dichloro-1,8-naphthyridine
Hydrazine hydrateMethanolSodium Acetate-RefluxNot specifiedNot specified2-Chloro-3-formyl-1,8-naphthyridine
Hydrazine hydrateEthanol--Reflux10Not specifiedThis compound-3-carboxylic acid[1]

Table 2: Thiolation of this compound Derivatives

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Substrate
Sodium sulfideDMF-Room Temp.2Not specified2-Chloro-3-formyl-1,8-naphthyridine[2][3]

Table 3: Alkoxylation of this compound Derivatives

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Substrate
MethanolMethanolKOH804902,7-Dimethyl-4-chloro-1,8-naphthyridine
DiolTHFKOH8024705-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Reagent and solvent quantities, as well as reaction times and temperatures, should be optimized for each specific substrate and nucleophile.

Protocol 1: General Procedure for Amination

This protocol is a representative procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., ammonia in ethanol, primary or secondary amine)

  • Solvent (e.g., ethanol, dioxane, DMF)

  • Base (if required, e.g., K2CO3, NaH)

  • Sealed reaction vessel or round-bottom flask with reflux condenser

  • Stirring apparatus and heating source

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.2-2.0 eq). If the amine is a salt, or if a base is required, add the base (1.4-2.0 eq).

  • If using a sealed vessel, ensure it is properly sealed. If refluxing, attach the condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80-180 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. For instance, a solution of 2,5-dichloro-1,8-naphthyridine in a sealed tube with a solution of ammonia in ethanol is heated at 150-180°C for 12-16 hours.[4] After cooling, the reaction mixture is concentrated, and the residue is partitioned between dichloromethane and water.[4] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the product.[4]

Protocol 2: General Procedure for Thiolation

This protocol describes a general method for the substitution with a thiol nucleophile.

Materials:

  • This compound

  • Thiol nucleophile (e.g., sodium sulfide, alkyl or aryl thiol)

  • Solvent (e.g., DMF, DMAc)

  • Base (if using a free thiol, e.g., K2CO3)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add the thiol nucleophile (1.0-1.2 eq). If using a free thiol, add a base like K2CO3 (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. A reaction between 2-chloro-3-formyl-1,8-naphthyridine and sodium sulphide in DMF can produce 2-mercapto-3-formyl-1,8-naphthyridine.[2][3]

Protocol 3: General Procedure for Alkoxylation

This protocol provides a general method for the reaction with an alcohol in the presence of a base.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, ethanol)

  • Base (e.g., KOH, NaH)

  • Solvent (can be the alcohol itself or a higher boiling solvent like dioxane)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating source

Procedure:

  • In a round-bottom flask, prepare a solution of the alkoxide by adding a base (e.g., KOH or NaH, 1.1 eq) to the alcohol (which can also serve as the solvent).

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. For example, to a methanolic solution of a substituted 2,7-dimethyl-4-chloro-1,8-naphthyridine, solid KOH can be added, and the mixture stirred for 4 hours at 80 °C to achieve a 90% yield of the methoxy product.

Visualizations

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism, involving the formation of a Meisenheimer complex.

Caption: General mechanism for SNAr on this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow

The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction followed by purification.

experimental_workflow start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) reagents->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes: The Role of 2-Chloro-1,8-naphthyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These compounds are known to exhibit antimicrobial, anticancer, antiviral, anti-inflammatory, and neurological activities.[1] 2-Chloro-1,8-naphthyridine and its derivatives serve as critical and versatile building blocks for the synthesis of these complex molecules. The chlorine atom at the 2-position is highly susceptible to displacement, making it an ideal handle for introducing diverse functional groups through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This allows for the systematic exploration of the chemical space around the naphthyridine core to develop novel therapeutic agents.

Synthetic Utility and Key Transformations

This compound is a key intermediate, often synthesized itself or used in a derivatized form like 2-chloro-3-formyl-1,8-naphthyridine. This formyl derivative is commonly prepared via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.[4][5] The presence of the chloro group enables two primary classes of synthetic transformations that are fundamental to its application in drug discovery.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates the C2-chlorine for substitution by a variety of nucleophiles. This is one of the most common strategies for functionalizing the scaffold. Reactions with amines, thiols, and azides are frequently employed to generate libraries of compounds for biological screening.[5][6][7] For instance, reaction with sodium azide can lead to the formation of fused tetrazolo[1,5-a][8][9]naphthyridine systems, while reaction with amines is used to install side chains crucial for activity in kinase inhibitors.[6][10]

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[11] This allows for the introduction of aryl or heteroaryl substituents, significantly increasing molecular complexity and enabling the synthesis of compounds with tailored biological targets, such as kinase inhibitors.

A generalized synthetic scheme starting from the common precursor 2-chloro-3-formyl-1,8-naphthyridine is illustrated below.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Pd-Catalyzed Cross-Coupling cluster_condensation Condensation Reactions (on Formyl Group) start N-(pyridin-2-yl) acetamide precursor 2-Chloro-3-formyl- 1,8-naphthyridine start->precursor   Vilsmeier-Haack   (POCl₃, DMF) snar_amine Amine Derivatives precursor->snar_amine R-NH₂ snar_thiol Thiol Derivatives precursor->snar_thiol NaSH snar_azide Tetrazolo Derivatives precursor->snar_azide NaN₃ suzuki Aryl/Heteroaryl Derivatives precursor->suzuki Ar-B(OH)₂ Pd Catalyst chalcone Chalcones precursor->chalcone Acetophenones azetidinone Azetidinones precursor->azetidinone Schiff Bases G cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - this compound - Amine Nucleophile - Base (e.g., K₂CO₃) solvent Add Solvent (e.g., DMF, DMSO) reactants->solvent heat Heat Reaction (e.g., 80-120 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT dimer p-STAT Dimer stat_p->dimer dimerizes inhibitor 2-Substituted-1,8- Naphthyridine Inhibitor inhibitor->jak INHIBITS dna DNA dimer->dna binds to transcription Gene Transcription (Inflammation, Proliferation) dna->transcription

References

Application of 2-Chloro-1,8-naphthyridine in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials utilizing 2-chloro-1,8-naphthyridine and its derivatives as key building blocks. The electron-deficient nature of the 1,8-naphthyridine core makes it an excellent scaffold for developing n-type (electron-transporting) and emissive materials for OLEDs. The presence of a reactive chlorine atom at the 2-position allows for facile functionalization through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions enable the introduction of various functionalities to tune the material's photophysical and electronic properties. This document will focus on the synthesis of carbazole-substituted 1,8-naphthyridine derivatives, which have demonstrated significant promise as thermally activated delayed fluorescence (TADF) emitters for highly efficient blue OLEDs.

Introduction

The 1,8-naphthyridine moiety is a privileged scaffold in the design of materials for organic electronics due to its high thermal stability and excellent electron-transporting capabilities.[1] When incorporated into OLEDs, these materials can lead to devices with high efficiency and long operational lifetimes. The chloro-substituted variants, such as this compound, serve as versatile precursors for the synthesis of a wide array of functionalized derivatives.

This application note details the synthesis of a prominent class of 1,8-naphthyridine-based OLED materials: carbazole-substituted naphthyridines. Specifically, the synthesis of 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine (Cz-ND) and its tert-butylated analogue (tBuCz-ND) will be highlighted. These materials function as highly efficient blue TADF emitters.[2]

Key Synthetic Strategies

The primary synthetic routes for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[3] In the context of OLED material synthesis, this reaction is employed to couple electron-donating amine-containing moieties, such as carbazole, to the electron-deficient 1,8-naphthyridine core. This donor-acceptor architecture is crucial for achieving TADF properties.

Suzuki Coupling

The Suzuki coupling reaction facilitates the formation of C-C bonds between an organoboron compound and a halide.[4] This reaction can be utilized to introduce various aryl or heteroaryl groups at the 2-position of the 1,8-naphthyridine ring, allowing for the fine-tuning of the electronic and photophysical properties of the resulting material.

Data Presentation

The following tables summarize the photophysical properties and OLED device performance of carbazole-substituted 1,8-naphthyridine emitters.

Table 1: Photophysical Properties of Naphthyridine-Based TADF Emitters [2]

CompoundAbsorption (λabs, nm) in CH2Cl2Emission (λem, nm) in CH2Cl2Photoluminescence Quantum Yield (ΦPL)Singlet-Triplet Energy Gap (ΔEST, eV)
Cz-ND 350, 4054750.850.08
tBuCz-ND 355, 4104800.920.07

Table 2: Electroluminescent Performance of OLEDs with Naphthyridine-Based Emitters [2]

EmitterMaximum External Quantum Efficiency (EQEmax, %)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)CIE Coordinates (x, y)
Cz-ND 15.332.530.1(0.15, 0.17)
tBuCz-ND 20.945.842.6(0.15, 0.22)

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of a key intermediate and a final OLED material.

Synthesis of 2,7-Dichloro-1,8-naphthyridine (Intermediate)

While this document focuses on the reactions of this compound, the synthesis of highly efficient blue emitters often starts from the 2,7-dichloro derivative. A general procedure for the synthesis of such an intermediate is outlined below, based on established methods for creating the 1,8-naphthyridine core.

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-diaminopyridine (1 eq.) and diethyl malonate (2.2 eq.).

  • Heating: Heat the reaction mixture at 150 °C for 4 hours.

  • Cyclization: Cool the mixture to room temperature and add polyphosphoric acid (PPA). Heat the mixture to 250 °C for 3 hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Chlorination: Collect the resulting precipitate by filtration and dry it under vacuum. Suspend the solid in phosphorus oxychloride (POCl3) and heat to reflux for 12 hours.

  • Purification: Cool the reaction mixture and carefully pour it onto ice. Neutralize with sodium hydroxide pellets. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine (Cz-ND)

This protocol describes the synthesis of a blue TADF emitter via a nucleophilic substitution reaction, which is mechanistically similar to a Buchwald-Hartwig amination.

Protocol 2: Synthesis of Cz-ND [2][3]

  • Materials:

    • 2,7-Dichloro-1,8-naphthyridine (1.0 eq.)

    • Carbazole (2.2 eq.)

    • Potassium carbonate (K2CO3) (4.0 eq.)

    • 18-Crown-6 (0.2 eq.)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2,7-dichloro-1,8-naphthyridine, carbazole, potassium carbonate, and 18-crown-6.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous DMF via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 150 °C and stir for 48 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of water.

    • Collect the resulting precipitate by filtration and wash it with water and methanol.

    • The crude product can be further purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure Cz-ND.

Diagrams

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing carbazole-substituted 1,8-naphthyridine OLED materials.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Products cluster_application Application 2_Chloro_1_8_naphthyridine This compound or its derivatives Buchwald_Hartwig Buchwald-Hartwig Amination 2_Chloro_1_8_naphthyridine->Buchwald_Hartwig Suzuki Suzuki Coupling 2_Chloro_1_8_naphthyridine->Suzuki Coupling_Partner Amine (e.g., Carbazole) or Boronic Acid Coupling_Partner->Buchwald_Hartwig Coupling_Partner->Suzuki Functionalized_Naphthyridine Functionalized 1,8-Naphthyridine Buchwald_Hartwig->Functionalized_Naphthyridine Suzuki->Functionalized_Naphthyridine OLED_Material OLED Emitter/ Host Material Functionalized_Naphthyridine->OLED_Material OLED_Device OLED Device Fabrication OLED_Material->OLED_Device

Caption: Synthetic workflow for OLED materials.

Buchwald-Hartwig Amination Catalytic Cycle

The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination reaction.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L_nPd(II)(Ar)(X) OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch HNR'R'', Base Amine_Complex L_nPd(II)(Ar)(NR'R'') Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Buchwald-Hartwig amination cycle.

OLED Device Architecture

This diagram shows a typical multi-layer architecture for an OLED device incorporating a 1,8-naphthyridine-based emitter.

G Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host: Naphthyridine Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: Typical OLED device structure.

References

Functionalization of the 1,8-Naphthyridine Ring: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This heterocyclic motif is a key component in a variety of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][4][5] The functionalization of the 1,8-naphthyridine ring is a critical step in the synthesis of novel derivatives with enhanced potency and selectivity.[6] This document provides a detailed guide to the primary strategies for modifying this privileged scaffold, complete with experimental protocols and data presentation.

Core Functionalization Strategies

The functionalization of the 1,8-naphthyridine ring can be broadly categorized into several key strategies:

  • Electrophilic Aromatic Substitution: This classical approach involves the introduction of functional groups onto the aromatic ring through reactions with electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for introducing substituents at positions activated by electron-withdrawing groups or on pre-functionalized (e.g., halogenated) naphthyridine rings.[7]

  • Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.[8][9][10][11]

  • C-H Bond Functionalization/Activation: This emerging and highly atom-economical strategy allows for the direct introduction of functional groups by activating otherwise inert C-H bonds.[12][13]

  • Multi-component and Cascade Reactions: These elegant one-pot syntheses enable the rapid construction of complex and highly functionalized 1,8-naphthyridine derivatives from simple starting materials.[14][15][16]

Below is a visual representation of the key functionalization pathways for the 1,8-naphthyridine core.

G cluster_core 1,8-Naphthyridine Core cluster_strategies Functionalization Strategies cluster_products Functionalized Derivatives 1,8-Naphthyridine 1,8-Naphthyridine Electrophilic_Sub Electrophilic Substitution 1,8-Naphthyridine->Electrophilic_Sub Nucleophilic_Sub Nucleophilic Substitution 1,8-Naphthyridine->Nucleophilic_Sub Cross_Coupling Cross-Coupling Reactions 1,8-Naphthyridine->Cross_Coupling CH_Functionalization C-H Functionalization 1,8-Naphthyridine->CH_Functionalization Multicomponent_Rxn Multicomponent Reactions 1,8-Naphthyridine->Multicomponent_Rxn Substituted_Naphthyridines Substituted 1,8-Naphthyridines Electrophilic_Sub->Substituted_Naphthyridines Nucleophilic_Sub->Substituted_Naphthyridines Cross_Coupling->Substituted_Naphthyridines CH_Functionalization->Substituted_Naphthyridines Multicomponent_Rxn->Substituted_Naphthyridines

Caption: Key strategies for the functionalization of the 1,8-naphthyridine ring.

Experimental Protocols and Data

This section provides detailed protocols for key functionalization reactions, along with tables summarizing the quantitative data for easy comparison.

Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

This protocol describes the conversion of a chloro-substituted 1,8-naphthyridine to an azido derivative, which can be further functionalized.

Experimental Protocol:

  • To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (0.4 g, 2.22 mmol) in dry DMF (5 mL), add sodium azide (0.289 g, 4.44 mmol).[17][18]

  • Heat the reaction mixture at 60 °C and stir for 4 hours.[17][18]

  • After cooling to room temperature, filter the precipitated NaCl.[17][18]

  • Remove the DMF from the filtrate by distillation under reduced pressure.

  • Wash the resulting solid with water and air-dry to obtain the title compound.[17][18]

ProductStarting MaterialReagentSolventTemperatureTimeYieldReference
2-Amino-7-azido-1,8-naphthyridine2-Amino-7-chloro-1,8-naphthyridineSodium azideDMF60 °C4 h95%[17][18]
Cross-Coupling Reaction: Cobalt-Catalyzed Alkylation

This protocol details a cobalt-catalyzed cross-coupling reaction for the alkylation of a chloro-substituted naphthyridine.

Experimental Protocol:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine (1a) in THF.

  • Add CoCl2 (5 mol %).[9]

  • Slowly add 2-phenylethylmagnesium bromide (2a) to the reaction mixture.

  • Stir the reaction at 25 °C for 30 minutes.[9]

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Starting MaterialGrignard ReagentCatalystSolventTemperatureTimeProductYieldReference
3,6-dichloro-1,8-dimethyl-2,7-naphthyridine (1a)2-phenylethylmagnesium bromide (2a)CoCl2THF25 °C30 min3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine (3a)80%[9]
1-chloro-2,7-naphthyridine (1b)2-phenylethylmagnesium bromide (2a)CoCl2THF25 °C30 min1-(2-phenylethyl)-2,7-naphthyridine (3b)82%[9]
1-chloro-2,7-naphthyridine (1b)Methylmagnesium chloride (2b)CoCl2THF25 °C30 min1-methyl-2,7-naphthyridine (3c)98%[9]
C-H Functionalization: Rh(III)-Catalyzed Annulation

This protocol describes a rhodium-catalyzed two-fold C-H activation and cascade annulation to construct trifluoromethyl-functionalized benzo[de][7][14]naphthyridines.[12]

Experimental Workflow:

G Start Start Reactants Benzamidine Hydrochloride + CF3-imidoyl sulfoxonium ylide Start->Reactants Reaction Two-fold C-H Activation & Cascade Annulation Reactants->Reaction Catalyst_System Rh(III) Catalyst + Additives Catalyst_System->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethyl-functionalized benzo[de][1,8]naphthyridine Purification->Product

Caption: Workflow for Rh(III)-catalyzed C-H functionalization.

Experimental Protocol:

  • To an oven-dried screw-capped vial, add benzamidine hydrochloride (0.2 mmol), CF3-imidoyl sulfoxonium ylide (0.1 mmol), [Cp*RhCl2]2 (5 mol %), and AgSbF6 (20 mol %).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired product.

Starting Material 1Starting Material 2Catalyst SystemSolventTemperatureTimeYield RangeReference
Benzamidine HydrochlorideCF3-imidoyl sulfoxonium ylides (TFISYs)[Cp*RhCl2]2, AgSbF6DCE100 °C12 hModerate to Excellent[12]
Multi-component Reaction: Catalyst-Free Domino Reaction

This protocol outlines a green and efficient one-pot synthesis of functionalized[7][14]naphthyridine derivatives via a three-component domino reaction.[14]

Experimental Protocol:

  • In a round-bottom flask, mix glutaraldehyde, malononitrile, and a β-ketoamide in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization.

Component 1Component 2Component 3SolventCatalystKey AdvantagesReference
GlutaraldehydeMalononitrileβ-ketoamidesEthanolNoneShort reaction times, high yields, catalyst-free, environmentally friendly.[14]

Conclusion

The functionalization of the 1,8-naphthyridine ring is a dynamic field with a continuous evolution of synthetic methodologies. The choice of strategy depends on the desired substitution pattern, the available starting materials, and the required reaction conditions. This guide provides a foundational understanding of the key approaches, supplemented with practical experimental protocols and comparative data. For researchers in medicinal chemistry and drug discovery, mastering these techniques is essential for the development of next-generation 1,8-naphthyridine-based therapeutics.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the ability to functionalize it at the 2-position via Sonogashira coupling opens avenues for the creation of novel derivatives with potential therapeutic applications.

These application notes provide a detailed experimental procedure for the Sonogashira coupling of 2-chloro-1,8-naphthyridine with various terminal alkynes. Due to the lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts, the protocol has been optimized to ensure efficient coupling.

Core Reaction and Key Components

The Sonogashira coupling of this compound involves the use of a palladium catalyst, a copper(I) co-catalyst, a suitable base, and a solvent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with the less reactive chloro substrate.

Reaction Scheme:

Where Naph = 1,8-naphthyridin-2-yl

Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-dimethylformamide (DMF), toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), copper(I) iodide (0.1 equiv), and the ligand (e.g., PPh₃, 0.1 equiv).

  • Addition of Reagents: Add the solvent (e.g., DMF) and the base (e.g., triethylamine, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-1,8-naphthyridine derivative.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes, based on typical conditions for similar chloro-aza-heterocycles.

EntryAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)PPh₃ (10)Et₃NDMF1002485
21-HexynePd(OAc)₂ (5)XPhos (10)DIPEAToluene1101878
3TrimethylsilylacetylenePd(PPh₃)₄ (5)-Et₃NDioxane1002092
43-EthynyltoluenePd(PPh₃)₂Cl₂ (5)PPh₃ (10)Et₃NDMF1002482
54-EthynylanisolePd(OAc)₂ (5)XPhos (10)DIPEAToluene1101888

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow start_end start_end process process analysis analysis purification purification product product Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Solvent, Base, and Alkyne Reaction_Setup->Reagent_Addition Heating Heat and Stir (Monitor by TLC/LC-MS) Reagent_Addition->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 2-Alkynyl-1,8-naphthyridine Characterization->Final_Product End End Final_Product->End

Caption: General workflow for the Sonogashira coupling of this compound.

Sonogashira Catalytic Cycle Diagram

The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_species pd_species cu_species cu_species reagents reagents products products process process Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkynyl->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_alkynyl Cu_acetylide->CuX Aryl_halide R¹-X (this compound) Aryl_halide->Pd_complex Alkyne H-C≡CR² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1,8-naphthyridine, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two primary and well-established synthetic routes for the preparation of this compound. The first is a one-pot reaction known as the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides. The second is a multi-step synthesis that involves the initial formation of a 1,8-naphthyridin-2(1H)-one intermediate, which is subsequently chlorinated.

Q2: Which synthetic route is generally preferred and why?

A2: The choice of synthetic route often depends on the desired scale, available starting materials, and the specific substitution pattern required. The Vilsmeier-Haack reaction is a more direct, one-pot synthesis which can be advantageous for rapid synthesis. However, the multi-step route, while longer, can offer greater control over the reaction and may lead to higher overall yields and purity, as each step can be individually optimized.

Q3: What are the most common challenges encountered during the synthesis of this compound?

A3: Common challenges include incomplete reactions, the formation of side products, and difficulties in purifying the final product. In the Vilsmeier-Haack reaction, controlling the reaction temperature and stoichiometry is crucial to prevent the formation of undesired byproducts. In the multi-step synthesis, ensuring the complete conversion of the 1,8-naphthyridin-2(1H)-one intermediate to the final chlorinated product is a key challenge.

Q4: How can I purify the crude this compound?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system must be chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Column chromatography using silica gel is also a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common mobile phase for column chromatography is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[1]

Troubleshooting Guides

Route 1: Vilsmeier-Haack Cyclization of N-(pyridin-2-yl) acetamide

This route involves the reaction of N-(pyridin-2-yl) acetamide with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent is sensitive to moisture.
Insufficient Reaction Temperature The reaction typically requires heating. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol. A gradual increase in temperature might be necessary.
Incorrect Stoichiometry The molar ratio of N-(pyridin-2-yl) acetamide to POCl₃ and DMF is critical. An excess of the Vilsmeier reagent is often required. Refer to the optimized protocols for the recommended stoichiometry.
Short Reaction Time The reaction may require several hours to go to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Formation of multiple products or significant byproducts.

Possible Cause Suggested Solution
Reaction Temperature is too High Excessive heat can lead to the formation of undesired side products. Maintain a consistent and optimized reaction temperature.
Non-optimal Stoichiometry An incorrect ratio of reagents can lead to the formation of byproducts. Carefully control the addition of POCl₃ to the DMF and N-(pyridin-2-yl) acetamide mixture.
Presence of Impurities in Starting Materials Use highly pure starting materials to minimize the formation of impurities.
Route 2: Chlorination of 1,8-naphthyridin-2(1H)-one

This two-step process involves the initial synthesis of 1,8-naphthyridin-2(1H)-one, followed by its chlorination, most commonly with POCl₃.

Problem 1: Low yield in the synthesis of 1,8-naphthyridin-2(1H)-one.

Possible Cause Suggested Solution
Incomplete Cyclization The cyclization of 2-aminopyridine with a suitable three-carbon synthon (e.g., malonic acid derivatives) may require specific catalysts or reaction conditions. Ensure the appropriate catalyst and temperature are used.
Suboptimal pH The pH of the reaction mixture can significantly influence the cyclization reaction. Adjust the pH as recommended in the chosen protocol.

Problem 2: Incomplete chlorination of 1,8-naphthyridin-2(1H)-one.

Possible Cause Suggested Solution
Insufficient Amount of Chlorinating Agent An excess of the chlorinating agent, such as POCl₃, is often necessary to drive the reaction to completion. A 5-10 fold excess is commonly used.[2]
Low Reaction Temperature The chlorination reaction typically requires refluxing in POCl₃. Ensure the reaction mixture is heated to the appropriate temperature.
Presence of Water The presence of moisture can deactivate the chlorinating agent. Ensure all glassware is dry and use anhydrous solvents and reagents.

Problem 3: Hydrolysis of this compound during workup.

Possible Cause Suggested Solution
Quenching with Water at High Temperature The reaction mixture should be cooled to room temperature before quenching with ice-water to minimize hydrolysis of the product back to the starting material.
Acidic Conditions during Workup After quenching, the mixture is often basic due to the neutralization of acidic byproducts. Ensure the pH is maintained in the basic range during extraction to prevent hydrolysis.

Data Presentation

Table 1: Effect of Stoichiometry on the Yield of this compound via Vilsmeier-Haack Reaction
N-(pyridin-2-yl) acetamide (eq.) POCl₃ (eq.) DMF (eq.) Temperature (°C) Time (h) Yield (%)
135804~60
158804~75
1581002~70

Note: The data presented in this table is a generalized representation based on typical outcomes and may vary depending on the specific experimental setup and scale.

Table 2: Comparison of Chlorinating Agents for 1,8-naphthyridin-2(1H)-one
Chlorinating Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%)
POCl₃5-10NeatReflux (~107)3-4High
SOCl₂5TolueneReflux (~111)6Moderate

Note: The data in this table provides a qualitative comparison. Actual yields can be influenced by various factors.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Cyclization
  • To a stirred solution of N-(pyridin-2-yl) acetamide (1.0 eq.) in anhydrous dimethylformamide (DMF, 8.0 eq.), phosphorus oxychloride (POCl₃, 5.0 eq.) is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained at this temperature for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Multi-step Synthesis of this compound

Step A: Synthesis of 1,8-naphthyridin-2(1H)-one

  • A mixture of 2-aminopyridine (1.0 eq.) and diethyl malonate (1.2 eq.) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with diethyl ether.

  • The solid product, 1,8-naphthyridin-2(1H)-one, is collected by filtration and can be used in the next step without further purification.

Step B: Chlorination of 1,8-naphthyridin-2(1H)-one

  • A suspension of 1,8-naphthyridin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.) is heated at reflux for 3-4 hours.[2]

  • After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cooled to room temperature and carefully quenched by adding it to crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a solid base such as sodium carbonate until the pH is approximately 8.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification N-(pyridin-2-yl) acetamide N-(pyridin-2-yl) acetamide Cyclization Cyclization N-(pyridin-2-yl) acetamide->Cyclization POCl3 POCl3 Vilsmeier Reagent Formation Vilsmeier Reagent Formation POCl3->Vilsmeier Reagent Formation DMF DMF DMF->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Cyclization Quenching Quenching Cyclization->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification Filtration->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Multi_Step_Workflow cluster_step1 Step 1: Naphthyridinone Synthesis cluster_step2 Step 2: Chlorination cluster_workup2 Workup & Purification 2-Aminopyridine 2-Aminopyridine Cyclization_Heat Cyclization (Heat) 2-Aminopyridine->Cyclization_Heat Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization_Heat 1,8-naphthyridin-2(1H)-one 1,8-naphthyridin-2(1H)-one Cyclization_Heat->1,8-naphthyridin-2(1H)-one Chlorination_Reflux Chlorination (Reflux) 1,8-naphthyridin-2(1H)-one->Chlorination_Reflux POCl3_reagent POCl3 POCl3_reagent->Chlorination_Reflux Quenching2 Quenching Chlorination_Reflux->Quenching2 Neutralization2 Neutralization Quenching2->Neutralization2 Purification2 Purification Neutralization2->Purification2 Final_Product2 This compound Purification2->Final_Product2

Caption: Workflow for the multi-step synthesis of this compound.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 2-Chloro-1,8-naphthyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes and how can I improve it?

Low yields in the Suzuki-Miyaura coupling of this compound are frequently encountered and can be attributed to several factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Protodeboronation: The boronic acid coupling partner can be replaced by a proton from the solvent or trace water, which is a common side reaction, especially with heteroarylboronic acids.

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.

  • Hydrodehalogenation: The this compound can be reduced to 1,8-naphthyridine.

Troubleshooting Strategies:

IssueRecommendation
Catalyst Inhibition Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center. Use of pre-formed palladium(II) precatalysts (e.g., Buchwald precatalysts) can also be beneficial.
Protodeboronation Use stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids. Minimize water content by using anhydrous solvents and reagents.
Homocoupling Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Hydrodehalogenation Minimize sources of hydride in the reaction mixture. Ensure the use of a non-reducing solvent and base.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. How can I identify and minimize these side reactions?

The primary side reaction in the Buchwald-Hartwig amination is often hydrodehalogenation of the starting material, resulting in the formation of 1,8-naphthyridine.

Troubleshooting Strategies:

ByproductIdentificationMinimization Strategies
1,8-Naphthyridine Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination over competing side reactions. Bulky, electron-rich ligands can accelerate the C-N bond-forming step. Ensure the reaction is performed under a strict inert atmosphere.

Q3: My Heck reaction with this compound is not proceeding. What are the likely issues?

The Heck reaction with electron-deficient heteroaryl chlorides like this compound can be challenging.

Troubleshooting Strategies:

IssueRecommendation
Lack of Reactivity 2-Chloropyridines and related heterocycles are less reactive than their bromo or iodo counterparts. A more active catalyst system is required, often involving electron-rich and sterically hindered phosphine ligands. Consider using higher reaction temperatures.
Catalyst Deactivation The nitrogen atoms of the naphthyridine ring can inhibit the palladium catalyst. The use of bulky ligands can mitigate this.
β-Hydride Elimination This can be a competing pathway. The choice of ligand and reaction conditions can influence the desired coupling pathway.

Q4: I am attempting a Sonogashira coupling with this compound and observing no product. What should I consider?

Sonogashira couplings with aryl chlorides are generally more difficult than with bromides or iodides and require carefully optimized conditions.

Troubleshooting Strategies:

IssueRecommendation
Inactive Catalyst A highly active palladium catalyst is necessary. The use of a copper(I) co-catalyst is standard, but copper-free conditions with specific ligands have also been developed.
Homocoupling of Alkyne The Glaser coupling, or homocoupling of the terminal alkyne, is a common side reaction. This can be minimized by running the reaction under strictly anaerobic conditions and by the slow addition of the alkyne.
Catalyst Poisoning The nitrogen atoms of the naphthyridine can poison the catalyst. Use of appropriate ligands is key.

Data Presentation

The following tables summarize representative reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous chloro-heterocyclic systems. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene1101885
2MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Dioxane1001292
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1002478

Data is representative for analogous halo-1,5-naphthyridine systems and should be adapted for this compound.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O1001675
24-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene1004>90
33-Thienylboronic acidPEPPSI™-IPr (3)-K₂CO₃ (2.0)t-BuOH808>95

Data is representative for analogous 2-chloropyridine systems and should be adapted for this compound.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is adapted from procedures for the amination of halo-1,5-naphthyridines.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point based on couplings of other challenging chloro-heterocycles.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Purge the vessel with an inert gas. Add degassed toluene (5 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition ArX This compound ArX->OxAdd PdII_int L-Pd(II)(Ar)(X) OxAdd->PdII_int Amido_comp L-Pd(II)(Ar)(NR₂) PdII_int->Amido_comp Amine + Base Amine R₂NH Base Base RedElim Reductive Elimination Amido_comp->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Troubleshooting_Flowchart start Low Yield in Cross-Coupling check_sm Starting Material Consumed? start->check_sm no_reaction No Reaction/ Incomplete Conversion check_sm->no_reaction No side_products Byproducts Observed? check_sm->side_products Yes optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Screen bulky, electron-rich ligands - Increase temperature no_reaction->optimize_catalyst identify_byproducts Identify Byproducts (MS, NMR) side_products->identify_byproducts Yes end Improved Yield side_products->end No, desired product only optimize_catalyst->end dehalogenation Hydrodehalogenation? identify_byproducts->dehalogenation homocoupling Homocoupling? dehalogenation->homocoupling No optimize_dehalo Use anhydrous conditions Ensure inert atmosphere dehalogenation->optimize_dehalo Yes optimize_homo Degas thoroughly Use Pd(0) source homocoupling->optimize_homo Yes homocoupling->end No optimize_dehalo->end optimize_homo->end

Troubleshooting Workflow for Low Yields

References

Technical Support Center: Purification of 2-Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 2-substituted 1,8-naphthyridines.

Troubleshooting Guide

Encountering difficulties in purifying your target 2-substituted 1,8-naphthyridine is a common challenge. This guide addresses prevalent issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction; formation of byproducts; product loss during extraction, chromatography, or recrystallization.[1]Monitor reaction completion using TLC or LC-MS.[1] Optimize reaction conditions to minimize byproduct formation. For losses during purification, consider using a neutral support like alumina or deactivating silica gel with a base (e.g., triethylamine) to prevent adsorption.[1]
Persistent Impurities Co-elution with isomers (e.g., positional isomers) or di-substituted byproducts due to similar polarity.[1]Employ high-performance column chromatography with a shallow solvent gradient.[1] Consider derivatizing the mixture to alter the polarity of one component, facilitating separation. An acid wash during workup might selectively remove less basic impurities.[1]
Peak Tailing in Chromatography Strong interaction between the basic nitrogen of the naphthyridine ring and acidic silanol groups on the silica gel surface.[2]Add a competing base like triethylamine (~0.5-1%) to the mobile phase to neutralize acidic sites on the silica gel.[1][2] Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer can also minimize this interaction.[2]
Presence of Unreacted Starting Material Incomplete reaction or inefficient removal of basic precursors like 2-aminopyridine.[3]An acidic wash during the workup is highly effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic starting material, transferring it to the aqueous layer.[3]
Residual High-Boiling Point Solvents Incomplete removal of solvents like DMSO or pyridine after reaction or purification.[3]For basic solvents like pyridine, an acid wash is effective.[3] For neutral high-boiling solvents like DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent such as toluene under reduced pressure can also aid in removal.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification method for a crude solid 2-substituted 1,8-naphthyridine?

A1: For a solid crude product that is at least 80% pure, recrystallization is often the most effective and scalable initial purification technique.[3] If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the recommended next step.[3]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the product and impurity characteristics. Recrystallization is ideal for crystalline solids where impurities have different solubility profiles.[3] Column chromatography is more versatile and necessary when the product is an oil, non-crystalline, or when impurities have very similar solubility to the desired compound.[3][4]

Q3: What is a good starting mobile phase for column chromatography of 2-substituted 1,8-naphthyridines?

A3: A common starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[1] For aminonaphthyridines, a gradient of chloroform to chloroform/methanol (98/2) has been used successfully.[1] It is often beneficial to add a small amount of triethylamine (~0.5-1%) to the mobile phase to prevent tailing.[1]

Q4: My purified product appears discolored. What should I do?

A4: Discoloration often indicates the presence of minor, highly colored impurities. If the product is a solid, recrystallization can be very effective.[3] If the product is an oil or recrystallization is unsuccessful, column chromatography is the next logical step.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[3]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be about one to two times the volume of the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated basic impurities.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash of the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of 2-substituted 1,8-naphthyridine analogs.[1][3]

  • Column Packing: Prepare a column with silica gel slurried in the initial, least polar mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel. After drying, load the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.

Protocol 3: Recrystallization

This protocol is suitable for the purification of solid, crystalline 2-substituted 1,8-naphthyridines that are relatively pure.[3]

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur.

  • Ice Bath: To maximize crystal formation, place the flask in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Purification Issues start Crude Product purification Initial Purification (Chromatography or Recrystallization) start->purification analysis Analyze Purity (TLC, LC-MS, NMR) purification->analysis pure Pure Product analysis->pure Purity > 95% impure Product Impure analysis->impure Purity < 95% troubleshoot Identify Problem impure->troubleshoot low_yield Low Yield troubleshoot->low_yield Low Mass persistent_impurities Persistent Impurities troubleshoot->persistent_impurities Extra Peaks peak_tailing Peak Tailing troubleshoot->peak_tailing Asymmetric Peaks optimize_reaction Optimize Reaction/ Extraction low_yield->optimize_reaction optimize_chromatography Optimize Chromatography (Gradient, Additives) persistent_impurities->optimize_chromatography change_method Change Purification Method persistent_impurities->change_method peak_tailing->optimize_chromatography optimize_reaction->purification optimize_chromatography->purification change_method->purification

Caption: A workflow for troubleshooting common purification issues.

G cluster_purification_workflow General Purification Workflow for 2-Substituted 1,8-Naphthyridines start Crude Reaction Mixture acid_base Acid-Base Extraction (Optional, for basic impurities) start->acid_base decision Product State? acid_base->decision solid Solid decision->solid Solid oil Oil/Non-crystalline decision->oil Oil recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography oil->chromatography analysis Purity Analysis (TLC, LC-MS, NMR) recrystallization->analysis chromatography->analysis pure Pure Product analysis->pure Purity OK repeat_purification Repeat Purification or Further Optimization analysis->repeat_purification Impure repeat_purification->decision

Caption: A general workflow for the purification of 2-substituted 1,8-naphthyridines.

References

Technical Support Center: Optimizing Amination of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-Chloro-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the amination of this compound challenging?

The primary challenge arises from the presence of the pyridine-like nitrogen atom within the 1,8-naphthyridine ring system. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low reaction yields. Overcoming this challenge often requires careful selection of ligands that can sterically shield the palladium center and promote the desired C-N bond formation over catalyst poisoning.

Q2: What are the key reaction parameters to consider for a successful amination?

The success of the amination of this compound is highly dependent on the careful optimization of several key parameters:

  • Catalyst System: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical.

  • Base: The strength and solubility of the base play a crucial role in the catalytic cycle.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and the base.

  • Temperature: The reaction typically requires heating, but excessive temperatures can lead to catalyst decomposition.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).

Q3: Which ligands are recommended for the amination of this compound?

For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. While specific optimization is always recommended, ligands such as XantPhos have been shown to be effective for the amination of similar halo-naphthyridines. Other bulky biarylphosphine ligands like XPhos , SPhos , and RuPhos could also be considered.

Q4: What is the role of the base in this reaction, and which one should I choose?

The base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice and is often effective. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.

Q5: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted heating can be a valuable tool for optimizing the amination of this compound. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[1] This technique is particularly useful for high-throughput screening of reaction conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst Inactivity/Decomposition: The Pd(0) active species may not have formed or has been deactivated.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Use a pre-catalyst that does not require an in-situ reduction step. - Avoid excessive heating, which can lead to the formation of palladium black (indicative of catalyst decomposition).
Catalyst Poisoning: The nitrogen on the naphthyridine ring is inhibiting the palladium catalyst.- Use a bulky, electron-rich phosphine ligand (e.g., XantPhos, XPhos) to shield the palladium center. - Increase the ligand-to-palladium ratio.
Incorrect Base: The base may be too weak or insoluble.- Switch to a stronger base like NaOtBu if your substrate is tolerant. - Ensure the chosen base is sufficiently soluble in the reaction solvent.
Formation of Side Products Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.- This can be a result of a side reaction in the catalytic cycle. Optimizing the ligand and base combination can minimize this.
Reaction with Solvent: Some solvents can react with the catalyst or intermediates.- Avoid using solvents like DMF which can sometimes coordinate with the palladium catalyst. Toluene and dioxane are generally good choices.[2]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not reached completion.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature, being careful not to exceed the decomposition temperature of the catalyst.
Poor Solubility of Reagents: Reactants are not fully dissolved, leading to a slow reaction.- Try a different anhydrous solvent in which all components are soluble. Toluene and 1,4-dioxane are commonly used and effective.[2]

Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for the amination of this compound with various amines. This data is compiled from analogous reactions and serves as a starting point for optimization.

Table 1: Reaction Conditions for Amination of this compound

ParameterRecommended Conditions
Substrate This compound
Amine 1.2 equivalents
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand XantPhos (4 mol%)
Base NaOtBu (1.4 equivalents) or Cs₂CO₃ (1.4 equivalents)
Solvent Anhydrous Toluene or Dioxane
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Expected Yields for Amination with Various Amines (Hypothetical Data Based on Similar Substrates)

EntryAmineProductExpected Yield (%)
1AnilineN-phenyl-1,8-naphthyridin-2-amine85-95
2Morpholine2-(morpholino)-1,8-naphthyridine80-90
3n-ButylamineN-butyl-1,8-naphthyridin-2-amine75-85
4BenzylamineN-benzyl-1,8-naphthyridin-2-amine80-90
5Piperidine2-(piperidin-1-yl)-1,8-naphthyridine85-95

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XantPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and XantPhos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound, the desired amine, and NaOtBu to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-Cl pd0->oa_complex Ar-Cl amine_coordination [Ar-Pd(II)(L)(Cl)(R2NH)] oa_complex->amine_coordination + R2NH amido_complex Ar-Pd(II)(L)-NR2 amine_coordination->amido_complex - HCl + Base base_h Base-H+ + Cl- amine_coordination->base_h amido_complex->pd0 product Ar-NR2 amido_complex->product Reductive Elimination reagents Ar-Cl + R2NH base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Product Yield check_inert Verify Inert Atmosphere and Anhydrous Conditions start->check_inert check_catalyst Screen Different Ligands/Catalyst Loading check_inert->check_catalyst If no improvement success Improved Yield check_inert->success Problem Solved check_base Screen Different Bases/Equivalents check_catalyst->check_base If no improvement check_catalyst->success Problem Solved check_temp Optimize Reaction Temperature check_base->check_temp If no improvement check_base->success Problem Solved check_temp->success Problem Solved

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Enhancing the Reactivity of 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 2-Chloro-1,8-naphthyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the reactivity of this important heterocyclic compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in standard nucleophilic substitution reactions?

A1: The 1,8-naphthyridine ring system is electron-deficient, which should theoretically make it susceptible to nucleophilic aromatic substitution (SNAr). However, the lone pair of electrons on the ring nitrogens can coordinate with and deactivate catalysts, hindering the reaction.[1] Additionally, the aromaticity of the ring system must be disrupted during the formation of the Meisenheimer complex, which can be energetically unfavorable.

Q2: What are the primary strategies to increase the reactivity of this compound?

A2: The two main approaches to enhance the reactivity are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are generally the most effective methods and include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions utilize a palladium catalyst to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds under relatively mild conditions.

  • Nucleophilic Aromatic Substitution (SNAr): While challenging, the reactivity in SNAr can be increased by using strong nucleophiles, high temperatures, and polar aprotic solvents.

Q3: How do I choose between a Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling for my desired transformation?

A3: The choice of reaction depends on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids or esters to synthesize biaryl or vinyl-substituted naphthyridines.

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds to introduce primary or secondary amine functionalities.

  • Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, leading to the synthesis of alkynyl-naphthyridines.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Problem Potential Cause Troubleshooting Solution
No or low product formation Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as a Buchwald G3 or G4 precatalyst.[1]
Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to mitigate poisoning. Consider increasing the catalyst loading to 2-5 mol%.[1]
Ineffective Base: The base may be too weak or not soluble enough to facilitate the transmetalation step.For nitrogen-containing heterocycles, K₃PO₄ is often effective. Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground.[1]
Formation of Dehalogenated Byproduct Presence of Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation.Use anhydrous solvents and reagents. Ensure the inert gas stream is dry.[1]
Catalyst-Mediated Reduction: Certain palladium-ligand complexes can promote reductive dehalogenation, especially at elevated temperatures.Lower the reaction temperature and monitor the reaction progress. Screen different ligands.[1]
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause Troubleshooting Solution
No or low product formation Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.Use a stronger nucleophile (e.g., alkoxides, thiolates, or amides).
Insufficient Activation of the Ring: The electron-withdrawing effect of the naphthyridine nitrogens alone may not be sufficient.Increase the reaction temperature. Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.
Side Reactions Decomposition of Starting Material or Product: High temperatures may lead to degradation.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider if a milder, palladium-catalyzed method is more appropriate.

Comparative Data on Reaction Conditions

The following table provides a summary of typical reaction conditions for different coupling reactions with chloro-heterocycles, which can be adapted for this compound.

Reaction Typical Catalyst System (Loading) Typical Base Typical Solvent Typical Temperature (°C) Reported High Yield (%)
Suzuki-Miyaura PdCl₂(dppf) (3 mol%)K₂CO₃Dioxane/H₂O80-11096[2]
Buchwald-Hartwig Pd₂(dba)₃ / XantPhos (2-4 mol%)Cs₂CO₃Toluene or Dioxane80-12095[3]
Sonogashira PdCl₂(PPh₃)₂ / CuI (2-5 mol%)Et₃N or DIPATHF or DMFRoom Temp - 6090-95[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times to remove oxygen.[1]

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) (1-5 mol%). Then, add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a base such as Cs₂CO₃ or NaOtBu (1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., XantPhos) (1-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120°C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq), an amine base such as triethylamine or diisopropylamine (2.0-3.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI) (1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Start Combine Reactants Combine this compound, Boronic Acid, and Base Start->Combine Reactants Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Pd Catalyst, Ligand, and Degassed Solvent Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat to 80-110°C with Vigorous Stirring Add Catalyst & Solvent->Heat & Stir Monitor Monitor by TLC/LC-MS Heat & Stir->Monitor Monitor->Heat & Stir Incomplete Cool & Dilute Cool to RT and Dilute Monitor->Cool & Dilute Complete Wash Wash with H₂O/Brine Cool & Dilute->Wash Dry & Concentrate Dry and Concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination_Troubleshooting cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_conditions Reaction Conditions Low_Yield Low or No Product Yield Catalyst_Poisoning Catalyst Poisoning by Naphthyridine Nitrogens Low_Yield->Catalyst_Poisoning Ineffective_Base Ineffective Base (Poor Strength or Solubility) Low_Yield->Ineffective_Base Dehalogenation Dehalogenation Side Reaction Low_Yield->Dehalogenation Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Catalyst_Poisoning->Solution_Ligand Solution Solution_Loading Increase Catalyst Loading (2-5 mol%) Catalyst_Poisoning->Solution_Loading Solution Solution_Base Use K₃PO₄ or Cs₂CO₃ (Finely Ground) Ineffective_Base->Solution_Base Solution Solution_Anhydrous Ensure Anhydrous Conditions Dehalogenation->Solution_Anhydrous Solution Solution_Temp Lower Reaction Temperature Dehalogenation->Solution_Temp Solution

Caption: Troubleshooting guide for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction shows little to no conversion of starting materials.

Q1: How can I determine if my palladium catalyst is the problem?

A: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.

Troubleshooting Steps:

  • Test Catalyst Activity: Run a well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and iodobenzene. If this control reaction also fails, your catalyst is likely inactive.

  • Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst or a recently purchased one.

  • Consider Modern Precatalysts: For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts. These are designed for clean and efficient generation of the active Pd(0) species.

Q2: My boronic acid might be decomposing. How can I check this and what can I do?

A: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (hydrolysis back to the corresponding arene) and the formation of unreactive cyclic anhydrides called boroxines.[1] This instability is a very common reason for low yields.[1]

Troubleshooting Steps:

  • Check Purity: Assess the purity of your boronic acid using NMR spectroscopy.

  • Use Stoichiometric Amounts: While a slight excess of the boronic acid is common, a large excess might not compensate for decomposition and can complicate purification.

  • Switch to More Stable Derivatives: Consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters. MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1] Potassium trifluoroborate salts are also a stable alternative.[2]

Q3: Could my organic halide be the issue?

A: The reactivity of the organic halide significantly impacts the reaction rate, following the general trend: I > Br > OTf >> Cl.[3] Aryl chlorides are notably less reactive and often require more specialized and highly active catalyst systems to achieve good conversion.

Troubleshooting Steps:

  • Verify Purity: Ensure the purity of your organic halide, as impurities can interfere with the reaction.

  • Consider a More Reactive Halide: If possible, try using the bromide or iodide analogue of your substrate.

  • Optimize for Aryl Chlorides: If you must use an aryl chloride, you will likely need to screen more electron-rich and bulky ligands, such as SPhos or XPhos, and potentially higher reaction temperatures.

Issue 2: My reaction is producing significant side products.

Q4: I'm observing a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?

A: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then facilitate the homocoupling pathway.[1]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source Directly: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.

Q5: My desired product is contaminated with the dehalogenated starting material. How can I minimize this?

A: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This can occur after the oxidative addition step, where the palladium intermediate reacts with a hydride source in the reaction mixture (e.g., from an amine base or an alcohol solvent) followed by reductive elimination.[5]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling pathway over dehalogenation.

  • Avoid Hydride Sources: If possible, use a base and solvent that are less likely to act as hydride donors.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction components on the yield of Suzuki-Miyaura reactions.

Table 1: Effect of Different Bases on Suzuki Reaction Yield

EntryBaseYield (%)Notes
1Na₂CO₃98Often a highly effective and economical choice.[6]
2K₂CO₃95Another common and effective inorganic base.[6]
3K₃PO₄92A stronger base, often used in anhydrous conditions.[6]
4NaOH85A strong base that can be effective but may not be suitable for all substrates.[7]
5KOH88Similar in reactivity to NaOH.[6]
6NaOAc75A milder base, sometimes used for sensitive substrates.[6]
7Et₃N (TEA)<10Organic bases are often less effective than inorganic bases in many Suzuki couplings.[7]
Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst, and base in a suitable solvent system. Yields are illustrative and can vary significantly with substrates and specific conditions.

Table 2: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling

CatalystLigandAryl HalideYield (%)Notes
Pd(PPh₃)₄-2,4-dichloropyrimidine71A common and effective catalyst for many substrates.
Pd₂(dba)₃-2,4-dichloropyrimidine<5Often requires an additional ligand to be effective.
Pd(OAc)₂SPhosAryl BromideHighA versatile Pd(II) source that is effective with specialized ligands.[8]
PdCl₂(dppf)-Aryl BromideHighA robust catalyst often used for challenging couplings.
Yields are highly dependent on the specific substrates and reaction conditions.

Table 3: Influence of Solvent on Suzuki Reaction Conversion

Solvent SystemConversion (%)Notes
Toluene/WaterModerate-HighA common biphasic system.
THF/WaterHighTHF's water miscibility can be advantageous.[7]
Dioxane/WaterModerate-HighAnother frequently used solvent system.
DMF/WaterHighA polar aprotic solvent that can be effective but may be difficult to remove.[9]
Ethanol/WaterHighA greener solvent option that can provide high yields.[4]
Conversion rates are dependent on substrates, catalyst, base, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Seal the flask with a rubber septum.[8]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and small-scale synthesis.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • 2 M Potassium Carbonate (K₂CO₃) solution (10 equiv)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, dissolve the aryl halide, arylboronic acid, and PdCl₂(dppf) in DMAc. Ensure that no solids are present.

  • Base Addition: Add the 2 M K₂CO₃ solution.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Organic Halide) R1X->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality - Catalyst Activity - Boronic Acid Stability - Halide Purity Start->CheckReagents CheckConditions 2. Review Reaction Setup - Inert Atmosphere? - Solvent Degassed? - Correct Stoichiometry? CheckReagents->CheckConditions Reagents OK Resolution Improved Conversion CheckReagents->Resolution Issue Found & Corrected OptimizeParams 3. Optimize Parameters - Screen Bases - Screen Solvents - Screen Ligands - Adjust Temperature CheckConditions->OptimizeParams Setup OK CheckConditions->Resolution Issue Found & Corrected AnalyzeByproducts 4. Analyze Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? OptimizeParams->AnalyzeByproducts Optimization Ineffective OptimizeParams->Resolution Successful Optimization AnalyzeByproducts->OptimizeParams Identify & Mitigate Side Reaction

References

Preventing decomposition of 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,8-naphthyridine derivatives during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified 1,8-naphthyridine derivative is a white solid, but it turned yellow/brown upon storage. What is causing this discoloration?

A1: Discoloration upon storage is a common indicator of degradation. The yellow or brown color often results from the formation of oxidized impurities or photodegradation products. The N-oxides of the naphthyridine ring system, in particular, can be colored.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[1] Storage at low temperatures (e.g., -20°C) in an inert atmosphere (argon or nitrogen) is highly recommended.

  • Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and degassed to remove oxygen. Peroxides in older ether solvents can also initiate degradation.

  • Re-purification: If discoloration is significant, re-purification by column chromatography or recrystallization may be necessary to remove colored degradants before use.

Q2: I'm observing a loss of potency or activity in my 1,8-naphthyridine-based compound over time. Could this be related to decomposition?

A2: Yes, a loss of biological activity is a strong indicator of chemical degradation. The 1,8-naphthyridine core is crucial for the biological activity of many derivatives, and any modification to this scaffold, such as ring opening or oxidation, can lead to a significant decrease or complete loss of function.[2][3]

Troubleshooting Steps:

  • Purity Analysis: Re-analyze the purity of your sample using HPLC or LC-MS to check for the presence of degradation products. A decrease in the area of the main peak and the appearance of new peaks suggest decomposition.

  • Forced Degradation Study: To understand the stability profile, consider performing a forced degradation study.[1][4][5] This involves exposing your compound to harsh conditions (acid, base, heat, light, oxidation) to rapidly identify potential degradation pathways.

  • Formulation: If the compound is intended for biological assays, consider the formulation. Excipients can sometimes protect the drug molecule from stressful conditions.[5]

Q3: My reaction to synthesize a 1,8-naphthyridine derivative is giving low yields and multiple side products. What are the common pitfalls?

A3: Low yields and side products in 1,8-naphthyridine synthesis, such as the Friedländer synthesis, can arise from several factors.[6]

  • Impure Starting Materials: Unreacted precursors, particularly 2-aminopyridine derivatives, are common impurities.[7]

  • Incorrect Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.

  • Side Reactions: Incomplete or alternative cyclization pathways can lead to a mixture of products.[7]

Troubleshooting Steps:

  • Purify Starting Materials: Ensure all reactants, especially the 2-aminopyridine precursor, are pure before starting the reaction.

  • Optimize Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific derivative.

  • Purification Strategy: An acidic wash during the workup is highly effective for removing basic impurities like unreacted 2-aminopyridine.[7] Column chromatography is often necessary to separate the desired product from isomers and other side products.[7]

Stability Under Different Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][4][8] The following table summarizes typical conditions used in these studies and the expected stability of a generic 1,8-naphthyridine derivative. The percentage of degradation is hypothetical and will vary significantly based on the specific substituents on the naphthyridine core.

Stress ConditionReagent/ParameterTypical DurationExpected Degradation (%)Potential Degradants
Acid Hydrolysis 0.1 M HCl24 - 48 hours5 - 15%Hydrolyzed side chains, potential ring-opened products
Base Hydrolysis 0.1 M NaOH24 - 48 hours10 - 25%Products of base-catalyzed hydrolysis and rearrangement
Oxidation 3% H₂O₂24 hours15 - 30%N-oxides, hydroxylated derivatives
Thermal Degradation 60 - 80°C48 - 72 hours< 5%Thermally induced rearrangement or decomposition products
Photodegradation UV light (e.g., 254 nm) or visible light24 - 72 hours20 - 50%Photorearrangement products, radicals, dimers

Experimental Protocols

Protocol 1: General pH Stability Assessment

This protocol provides a framework for evaluating the stability of a 1,8-naphthyridine derivative across a range of pH values.

Materials:

  • 1,8-Naphthyridine derivative stock solution (e.g., 10 mM in DMSO)

  • Buffer solutions: pH 1.0 (0.1 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (10 mM Ammonium Formate)

  • HPLC or UPLC-MS system

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare test solutions by diluting the stock solution in each buffer to a final concentration of approximately 2-10 µM.

  • Take an initial sample (T=0) from each solution for immediate analysis.

  • Incubate the remaining solutions at 37°C.

  • Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Quench the reaction if necessary. For example, acidic samples can be neutralized with a basic buffer and vice versa.

  • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine the rate of degradation.

Protocol 2: Photostability Assessment

This protocol outlines a method to assess the degradation of a compound upon exposure to light.

Materials:

  • 1,8-Naphthyridine derivative solution (in a UV-transparent solvent like acetonitrile or methanol)

  • UV-transparent vials (e.g., quartz)

  • Control vials wrapped in aluminum foil

  • Photostability chamber with a controlled light source (e.g., Xenon lamp)

  • HPLC or UPLC-MS system

Procedure:

  • Prepare identical solutions of the compound in the UV-transparent vials.

  • Wrap half of the vials completely in aluminum foil to serve as dark controls.

  • Place all vials in the photostability chamber.

  • Expose the samples to a controlled dose of UV/Vis light.

  • At specified time intervals, withdraw a sample from both a light-exposed vial and a dark control vial.

  • Analyze the samples by HPLC or UPLC-MS.

  • Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak in the exposed sample indicates photodegradation.

Visualizations

Decomposition_Workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_outcome Outcome Synthesis Crude Product Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Pure_Compound Pure Compound (>98%) Purification->Pure_Compound Forced_Deg Forced Degradation (pH, Light, Temp, Oxid.) Pure_Compound->Forced_Deg Expose to Stress Analysis Analytical Monitoring (HPLC, LC-MS) Forced_Deg->Analysis Data Data Analysis (Degradation Rate) Analysis->Data Stable Stable Data->Stable < 5% Degradation Unstable Unstable Data->Unstable > 5% Degradation Unstable->Purification Identify Degradants & Optimize Storage Degradation_Pathways cluster_products Potential Degradation Products Parent 1,8-Naphthyridine Derivative N_Oxide N-Oxide Parent->N_Oxide Oxidation (H2O2) Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Oxidation / Metabolism Ring_Opened Ring-Opened Product Parent->Ring_Opened Hydrolysis (Acid/Base) Photodimer Photodimer Parent->Photodimer Photodegradation (UV)

References

Technical Support Center: C-N Bond Formation with 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the C-N bond formation with 2-Chloro-1,8-naphthyridine.

Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the potential causes and solutions?

A1: Low yields in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst inhibition and substrate reactivity. The nitrogen atoms in the naphthyridine ring can coordinate with the palladium catalyst, leading to inhibition.[1] Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employ bulky, electron-rich phosphine ligands such as XantPhos, SPhos, or XPhos.[2][3] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step with the aryl chloride.[3] N-heterocyclic carbene (NHC) ligands are also a viable option.[3]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[2] Potassium phosphate (K₃PO₄) can also be effective, particularly in challenging couplings.[3]

  • Solvent Choice: Anhydrous, degassed solvents such as toluene or dioxane are recommended to prevent side reactions.[2]

  • Reaction Temperature: Increasing the reaction temperature, typically in the range of 100-120 °C, can help overcome the activation energy for the C-Cl bond cleavage.[2][3]

  • Inert Atmosphere: It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst degradation and unwanted side reactions like homocoupling.[2][3][4]

Q2: I am observing significant side product formation, such as homocoupling and dehalogenation. How can I minimize these?

A2: Side reactions are common challenges in cross-coupling reactions.

  • Homocoupling: This involves the self-coupling of the boronic acid (in Suzuki-type couplings) or the aryl halide. It is often promoted by the presence of oxygen.[3][5]

    • Solution: Ensure the reaction mixture and solvent are thoroughly degassed. Maintaining a strict inert atmosphere is critical.[3][4]

  • Dehalogenation: This is the loss of the chlorine atom from the this compound without the desired C-N bond formation.[5]

    • Solution: This can be influenced by the choice of ligand and base. Screening different ligand/base combinations may be necessary. Ensure the purity of all reagents and solvents.

Q3: My reaction appears to stall before completion. What should I investigate?

A3: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity.

  • Catalyst Stability: The catalyst may be degrading over the course of the reaction. An extra equivalent of the phosphine ligand relative to the palladium source can sometimes improve catalyst stability.

  • Reagent Purity: Ensure all starting materials, especially the amine and the this compound, are pure and dry. Impurities can poison the catalyst.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a careful increase in temperature or the addition of a fresh portion of the catalyst might be considered, although the latter should be done with caution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A1: A reliable starting point is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, a combination of Pd(OAc)₂ and XantPhos has been shown to be effective.[6] A strong base like sodium tert-butoxide or cesium carbonate is typically required, and the reaction is usually performed in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (100-120 °C).[2]

Q2: Can I use copper catalysts for the C-N coupling of this compound?

A2: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are an alternative to palladium-catalyzed methods.[7] These reactions often require higher temperatures and may use ligands like 1,2-diols or phenanthroline.[7][8] Copper catalysis can sometimes be more economical.

Q3: How does the electronic nature of the amine affect the reaction?

A3: The nucleophilicity and steric hindrance of the amine play a significant role. Electron-rich amines are generally more reactive. Highly hindered amines may require more forcing conditions or specialized, bulky ligands to facilitate the coupling. For less nucleophilic amines, a stronger base might be necessary to generate the corresponding amide anion in situ.

Q4: Is it necessary to protect other functional groups on the this compound or the amine?

A4: This depends on the specific functional groups present. Acidic protons (e.g., in alcohols or phenols) will be deprotonated by the strong bases used in the reaction and may require protection. Similarly, other functional groups that are sensitive to strong bases or the palladium catalyst might need to be protected.

Data Summary

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XantPhosK₂CO₃1,4-Dioxane10010-2450-90[6]
Pd(OAc)₂XantPhosCs₂CO₃Toluene/Dioxane100-12012-24Moderate to High[2]
Pd₂(dba)₃XantPhosCs₂CO₃1,4-Dioxane10010-24Slightly higher yields[6]
Copper1,2-DiolK₃PO₄t-Butanol/2-Propanol11010up to 87[8]

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination: [2][6]

  • To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the desired amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XantPhos, 4 mol%).

  • Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.20–0.25 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for C-N Coupling with this compound start Start: C-N bond formation with This compound catalyst_type Choose Catalyst Type start->catalyst_type pd_catalysis Palladium Catalysis (Buchwald-Hartwig) catalyst_type->pd_catalysis More common, milder conditions cu_catalysis Copper Catalysis (Ullmann) catalyst_type->cu_catalysis Alternative, higher temperatures ligand_selection Select Ligand pd_catalysis->ligand_selection standard_ligand Standard Ligand (e.g., PPh3) ligand_selection->standard_ligand Less likely to be effective bulky_ligand Bulky, Electron-Rich Ligand (e.g., XantPhos, SPhos, NHC) ligand_selection->bulky_ligand this compound is a challenging substrate base_selection Select Base bulky_ligand->base_selection weak_base Weak Base (e.g., K2CO3) base_selection->weak_base May be sufficient for some amides strong_base Strong Base (e.g., NaOtBu, Cs2CO3) base_selection->strong_base Generally required for aryl chlorides troubleshooting Troubleshooting strong_base->troubleshooting Sub-optimal Results success Successful Coupling strong_base->success Optimized Conditions low_yield Low Yield / No Reaction troubleshooting->low_yield side_reactions Side Reactions (Homocoupling, Dehalogenation) troubleshooting->side_reactions low_yield->ligand_selection Re-evaluate Ligand/Base side_reactions->start Check reaction setup (degassing, inert atmosphere)

References

Technical Support Center: Overcoming Poor Solubility of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of 1,8-naphthyridine compounds in organic solvents.

Introduction

1,8-Naphthyridine and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry.[1][2][3] However, their planar, rigid structure often leads to high crystal lattice energy and low solubility in common organic solvents, posing significant challenges during synthesis, purification, and biological screening.[4] This guide offers practical solutions and detailed protocols to address these solubility issues.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My newly synthesized 1,8-naphthyridine compound is poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Where do I start?

Poor solubility in standard organic solvents is a frequent challenge with 1,8-naphthyridine derivatives due to their rigid, planar structure which can lead to strong crystal packing.[4] A systematic approach to solvent screening is the recommended first step.

  • Initial Troubleshooting Steps:

    • Broaden Your Solvent Screen: Don't limit your initial screen to common low-polarity solvents. Explore a wider range of solvents with varying polarities and hydrogen bonding capabilities. Amide-based solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as dimethyl sulfoxide (DMSO), are often effective for dissolving polar, rigid heterocycles.[5]

    • Employ Heating: Gently heating the solvent can significantly increase the solubility of your compound. It is crucial to first perform a small-scale test to ensure the compound's thermal stability and prevent degradation.[5]

    • Utilize Co-solvent Systems: A mixture of solvents can be more effective than a single solvent. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent such as chloroform or 1,4-dioxane can help disrupt the crystal lattice forces and improve solubility.[5]

Issue 2: My 1,8-naphthyridine derivative precipitates out of solution when I try to perform a reaction or purification.

Precipitation during an experimental procedure is a clear indication that the compound has exceeded its solubility limit in the chosen solvent system under the given conditions.

  • Troubleshooting Strategies:

    • Optimize the Solvent System: If you are using a mixed solvent system, you may need to adjust the ratio of the co-solvents to increase the overall solvating power.

    • Increase the Temperature: Running the reaction or purification at an elevated temperature can help maintain the compound in solution. Again, ensure the compound is stable at the higher temperature.

    • Slow Down Precipitation/Crystallization: If you are attempting to crystallize your compound for purification and it is "crashing out" as an amorphous solid or oil, slowing down the process can improve crystal quality. This can be achieved by:

      • Using a co-solvent system where the compound is soluble in one solvent and insoluble in the other. Slowly introduce the "anti-solvent" (the one in which it is insoluble).[5]

      • Allowing the solution to cool down slowly. Using a Dewar flask or an insulated container can help control the cooling rate.[5]

Issue 3: I am struggling to achieve a high enough concentration of my 1,8-naphthyridine compound in an organic solvent for a specific assay.

When standard solvent screening and co-solvency are insufficient to reach the desired concentration, more advanced techniques may be necessary.

  • Advanced Solubilization Techniques:

    • Salt Formation: If your 1,8-naphthyridine derivative possesses an acidic or basic functional group, converting it to a salt can dramatically increase its solubility in polar solvents. For basic compounds, treatment with an acid will form a more soluble salt.[5]

    • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the molecular level, effectively creating an amorphous solid.[4] The amorphous form has a higher free energy state than the crystalline form, leading to increased apparent solubility and dissolution rate.[6] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1,8-naphthyridine derivatives that contribute to their poor solubility?

The poor solubility of many 1,8-naphthyridine compounds can be attributed to several factors:

  • High Crystal Lattice Energy: The planar and rigid nature of the 1,8-naphthyridine core allows for efficient packing in the crystal lattice, leading to strong intermolecular interactions that are difficult for solvent molecules to overcome.[4]

  • Hydrophobicity: The aromatic rings contribute to the hydrophobic character of the molecule, limiting its interaction with polar solvents.[4]

  • Lack of Ionizable Groups: Many 1,8-naphthyridine derivatives lack readily ionizable functional groups, making their solubility less responsive to changes in pH.[4]

Q2: How can I rationally select a co-solvent to improve the solubility of my compound?

The principle of "like dissolves like" is a good starting point. Consider the polarity of your 1,8-naphthyridine derivative. If it has polar substituents, a more polar co-solvent may be effective. A small-scale, high-throughput screening of a diverse set of co-solvents is often the most efficient approach.

Q3: Can I use pH adjustment to improve the solubility of my 1,8-naphthyridine compound in an organic solvent?

While pH adjustment is a powerful technique for aqueous solubility, its application in purely organic solvents is limited. However, if your organic solvent contains a small amount of water, or if you are working in a protic organic solvent, adjusting the apparent pH with an acid or base can influence the ionization state of your compound and potentially improve its solubility, especially for derivatives with acidic or basic functional groups.[5]

Q4: Are there any structural modifications I can make to future 1,8-naphthyridine analogs to improve their solubility?

Yes, proactive structural modifications during the design phase can significantly mitigate solubility issues. Consider the following strategies:

  • Introduce Ionizable Groups: Incorporating acidic or basic moieties will allow for salt formation and pH-dependent solubility enhancement.[5]

  • Disrupt Planarity: Adding non-planar or bulky substituents can disrupt crystal packing and lower the crystal lattice energy, often leading to improved solubility.[5]

  • Increase Polarity: Introducing polar functional groups, such as hydroxyl or amino groups, can improve interactions with polar solvents.

Data Presentation

The following table summarizes available quantitative solubility data for representative 1,8-naphthyridine derivatives in various organic solvents. This data can serve as a starting point for solvent selection.

CompoundSolventSolubilityReference
Enoxacin Dimethylformamide (DMF)~15 mg/mL
Dimethyl sulfoxide (DMSO)~0.1 mg/mL
Nalidixic Acid Chloroform3.5% (w/v)
Toluene0.16% (w/v)
Methanol0.13% (w/v)
Ethanol0.09% (w/v)
1,8-Naphthyridine-3-carboxamide derivatives Generally insoluble in common organic solvents like alcohol, benzene, and acetone, but soluble in DMSO and DMF.[7]

Experimental Protocols

1. Protocol for Determining Equilibrium Solubility in Organic Solvents

This protocol provides a general method for determining the equilibrium solubility of a 1,8-naphthyridine compound in a given organic solvent.

  • Materials:

    • 1,8-Naphthyridine compound

    • Selected organic solvent(s)

    • Vials with screw caps

    • Orbital shaker or magnetic stirrer

    • Analytical balance

    • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of the solid 1,8-naphthyridine compound to a vial containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stir bar and plate to agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

    • After the incubation period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

    • Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mM).

2. Protocol for Co-Solvent Solubility Enhancement Study

This protocol outlines a systematic approach to identify an effective co-solvent system for a poorly soluble 1,8-naphthyridine compound.

  • Materials:

    • Poorly soluble 1,8-naphthyridine compound

    • A primary organic solvent in which the compound has minimal solubility

    • A selection of co-solvents with varying polarities (e.g., DMSO, DMF, NMP, ethanol, acetonitrile)

    • Vials, analytical balance, and analytical instrumentation as described above

  • Procedure:

    • Prepare a series of vials, each containing an excess amount of the 1,8-naphthyridine compound.

    • To each vial, add a different co-solvent system. Start with a fixed volume of the primary solvent and add increasing percentages of a co-solvent (e.g., 10%, 20%, 30%, etc.).

    • Follow steps 2-8 from the "Protocol for Determining Equilibrium Solubility in Organic Solvents" for each co-solvent system.

    • Plot the solubility of the compound as a function of the co-solvent percentage for each co-solvent tested.

    • The co-solvent system that provides the highest solubility at an acceptable co-solvent concentration is considered the most effective.

3. Protocol for Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a 1,8-naphthyridine derivative.

  • Materials:

    • Poorly soluble 1,8-naphthyridine compound

    • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

    • A common volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Weigh the desired amounts of the 1,8-naphthyridine compound and the hydrophilic carrier (e.g., in a 1:1, 1:5, or 1:10 drug-to-carrier ratio).

    • Dissolve both the compound and the carrier in a minimal amount of the chosen common solvent in a round-bottom flask. Ensure complete dissolution.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) under reduced pressure until a solid film is formed.[4]

    • Further dry the solid film under vacuum at a slightly elevated temperature for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and, if necessary, gently grind it into a fine powder.

    • The resulting solid dispersion can then be used for solubility and dissolution rate studies.

Visualizations

Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.

G Solid Dispersion Workflow (Solvent Evaporation) cluster_0 Preparation cluster_1 Processing & Analysis dissolve 1. Dissolve Drug and Carrier in Common Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry scrape 4. Scrape and Grind dry->scrape characterize 5. Characterize (DSC, XRD, etc.) scrape->characterize solubility_study 6. Solubility/ Dissolution Study characterize->solubility_study

Caption: Experimental workflow for preparing a solid dispersion using the solvent evaporation method.

G Factors Influencing 1,8-Naphthyridine Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Solubility crystal Crystal Lattice Energy crystal->solubility hydrophobicity Hydrophobicity hydrophobicity->solubility ionization Ionization (pKa) ionization->solubility solvent Solvent Polarity solvent->solubility temperature Temperature temperature->solubility ph pH of Medium ph->solubility

Caption: Key factors influencing the solubility of 1,8-naphthyridine compounds.

References

Technical Support Center: Refining Workup Procedures for 1,8-Naphthyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. Our aim is to offer practical solutions to common challenges encountered during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: My crude 1,8-naphthyridine product is an oil or discolored solid. What is the first purification step I should consider?

For a solid crude product, recrystallization is often a good starting point. If the product is an oil or if recrystallization is ineffective, a thorough aqueous workup followed by column chromatography is recommended. An acidic wash during the workup can be particularly effective for removing basic impurities.[1]

Q2: How can I remove unreacted 2-aminopyridine starting material from my reaction mixture?

Due to the basic nature of 2-aminopyridine, an acidic wash is the most efficient removal method.[1] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[1]

Q3: What is the best way to remove high-boiling point solvents such as DMSO or pyridine?

For a basic solvent like pyridine, an acid wash during the workup is highly effective.[1] For residual amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective. For DMSO, aqueous washes are necessary to extract it from the organic phase.[1]

Q4: I am observing multiple products in my reaction, suggesting poor regioselectivity. How can this be addressed during workup?

While optimizing reaction conditions is the primary solution for regioselectivity, workup can help in separating isomers. Careful column chromatography is the most common method to separate regioisomers.[2] Optimizing the solvent system is crucial for achieving good separation on a silica gel column.[2]

Q5: My 1,8-naphthyridine derivative shows poor solubility in common organic solvents. How can I effectively purify it?

Poor solubility can be a challenge. For purification, consider using more polar amide-based solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), or sulfoxides like dimethyl sulfoxide (DMSO) for dissolving the compound before attempting chromatography or recrystallization.[3] If the compound has ionizable groups, adjusting the pH can also improve solubility.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the workup and purification of your 1,8-naphthyridine product.

Issue 1: Low Yield After Workup and Purification

Low yields can stem from suboptimal reaction conditions or losses during purification. Recent synthetic methods using water as a solvent have shown high yields, with the product often precipitating out for easy collection by filtration.[4][5][6]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Monitor reaction completion by TLC? start->check_reaction incomplete_reaction Extend reaction time or optimize conditions (temperature, catalyst) check_reaction->incomplete_reaction No check_workup Review Workup Procedure check_reaction->check_workup Yes aqueous_wash Did product precipitate during aqueous wash? check_workup->aqueous_wash recover_precipitate Filter and recover precipitate aqueous_wash->recover_precipitate Yes check_extraction Optimize extraction solvent and pH aqueous_wash->check_extraction No check_purification Review Purification Method check_extraction->check_purification column_issues Product streaking or co-eluting on column? check_purification->column_issues optimize_column Optimize eluent system (add modifier like triethylamine for basic compounds) column_issues->optimize_column Yes recrystallization_issues Poor recovery from recrystallization? column_issues->recrystallization_issues No optimize_recrystallization Screen for a better solvent system recrystallization_issues->optimize_recrystallization Yes Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., add water) start->quench extraction Liquid-Liquid Extraction quench->extraction acid_wash Acidic Wash (e.g., 1M HCl) Removes basic impurities extraction->acid_wash base_wash Basic Wash (e.g., sat. NaHCO3) Neutralizes acid acid_wash->base_wash brine_wash Brine Wash Removes water base_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization If solid column Silica Gel Column Chromatography purification->column If oil or impure solid pure_product Pure Product recrystallization->pure_product column->pure_product

References

Validation & Comparative

Reactivity Face-Off: 2-Chloro-1,8-naphthyridine vs. 2-Bromo-1,8-naphthyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics.[1] This guide provides an objective, data-driven comparison of the reactivity of two key halogenated intermediates: 2-Chloro-1,8-naphthyridine and 2-Bromo-1,8-naphthyridine in palladium-catalyzed cross-coupling reactions.

While direct, side-by-side comparative studies for 2-chloro- and 2-bromo-1,8-naphthyridine are not extensively documented in publicly available literature, the reactivity trends can be reliably inferred from established principles of organic chemistry and data from analogous heterocyclic systems, such as halopyridines and haloquinolines.[2][3][4] In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[3] Consequently, 2-bromo-1,8-naphthyridine is anticipated to be the more reactive coupling partner compared to its chloro-analogue. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Quantitative Reactivity Comparison

The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous halopyridines, illustrating the general reactivity patterns expected for 2-bromo- and this compound. It is important to note that reaction conditions are not identical across different literature sources, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Halopyridines

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux295
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]

Analysis: As the data for analogous systems suggests, 2-bromopyridines can often be coupled under milder conditions and in shorter reaction times to achieve high yields.[3] The coupling of 2-chloropyridines, due to the stronger C-Cl bond, typically necessitates more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, along with stronger bases and higher temperatures to achieve comparable results.[3]

Table 2: Illustrative Data for Buchwald-Hartwig Amination of Halopyridines

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80298
2-ChloroquinolineAnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBuToluene100-Good[3]

Analysis: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 2-bromopyridines is generally more facile.[2] The amination of 2-chloropyridines and related heterocycles often requires higher temperatures and more sterically demanding and electron-rich ligands to facilitate the challenging oxidative addition step.[3]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for a direct comparison of 2-chloro- and 2-bromo-1,8-naphthyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 2-aryl-1,8-naphthyridines.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,8-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]

  • Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) 3-5 times to remove oxygen.[5]

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).[5]

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[5]

Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline for the synthesis of 2-amino-1,8-naphthyridines.

Reaction Setup:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the halo-1,8-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XantPhos, 4 mol%).[6]

  • Add anhydrous toluene or dioxane (5 mL).[6]

Reaction and Workup:

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[6]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-1,8-naphthyridine.[6]

Visualizing the Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L'n-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L'n-R' PdII_complex->PdII_R_complex R'-B(OR)₂ (activated) Transmetalation Transmetalation PdII_R_complex->Pd0 Product Ar-R' PdII_R_complex->Product RedElim Reductive Elimination ArX Ar-X (Halo-1,8-naphthyridine) Boronic R'-B(OR)₂ Base Base XBOR2 X-B(OR)₂

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L'n-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_Amine_complex [Ar-Pd(II)L'n(HNR'R'')]⁺X⁻ PdII_complex->PdII_Amine_complex HNR'R'' AmineCoord Amine Coordination PdII_Amido_complex Ar-Pd(II)L'n(NR'R'') PdII_Amine_complex->PdII_Amido_complex Base Deprotonation Deprotonation PdII_Amido_complex->Pd0 Product Ar-NR'R'' PdII_Amido_complex->Product RedElim Reductive Elimination ArX Ar-X (Halo-1,8-naphthyridine) Amine HNR'R'' Base Base BaseH [Base-H]⁺

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

References

A Comparative Guide to Catalysts for 2-Chloro-1,8-naphthyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like 1,8-naphthyridine is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-Chloro-1,8-naphthyridine, a key intermediate in the synthesis of biologically active compounds. The performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions is evaluated based on reported experimental data.

The 1,8-naphthyridine core is a prevalent motif in numerous pharmaceuticals, exhibiting a wide range of biological activities. The ability to introduce diverse substituents at the 2-position of the this compound ring through cross-coupling reactions is therefore of significant interest for the development of new therapeutic agents. This guide summarizes key findings on the catalytic systems employed for these transformations, presenting quantitative data in comparative tables and providing detailed experimental protocols for representative reactions.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. The following sections provide a comparative overview of catalyst performance in four major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the coupling of this compound with arylboronic acids, palladium-based catalysts are predominantly used. The selection of the phosphine ligand is crucial to prevent catalyst inhibition by the nitrogen atoms of the naphthyridine ring. Bulky, electron-rich phosphine ligands have shown to be effective in mitigating this issue.[1]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001298[2]
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane80296[2]
Pd(OAc)₂ / CPhosK₃PO₄Toluene1001295[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation in the synthesis of many biologically active molecules. Palladium catalysts in combination with specialized phosphine ligands are effective for the amination of this compound with a variety of amines.

A study on the palladium-catalyzed C-N coupling of chloronaphthyridines reported the successful synthesis of several 2-heteroaryl-1,8-naphthyridine derivatives in moderate to good yields. For instance, the reaction of this compound with morpholine, catalyzed by Pd(OAc)₂, furnished the corresponding product in good yield.[1]

Catalyst / LigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / XantPhosAnilineCs₂CO₃Dioxane1102485[4]
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene1001285[5]
Pd(OAc)₂ / BINAPImidazoleK₂CO₃DMF1202478[1]
Pd(OAc)₂ / BINAPBenzimidazoleK₂CO₃DMF1202475[1]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. Both copper-catalyzed and copper-free palladium-catalyzed systems have been employed for the alkynylation of this compound.

For example, the coupling of this compound with N,N-di(2-hydroxyethyl)-4-ethynylaniline was achieved in 82% yield using a palladium and copper co-catalytic system.[4]

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂ / CuIN,N-di(2-hydroxyethyl)-4-ethynylanilineEt₃NDMF80-851882[4]
Pd/CuFe₂O₄ MNPsPhenylacetyleneK₂CO₃EtOH70390[6]
PdCl₂(PPh₃)₂ / TBAFPhenylacetylene-Neat800.595[7]
Heck Reaction

The Heck reaction allows for the vinylation of aryl halides. While less commonly reported for this compound compared to other cross-coupling reactions, palladium catalysts can be employed for this transformation. The efficiency of the Heck reaction is often dependent on the electronic nature of the olefin and the reaction conditions.

Catalyst / LigandOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂StyreneK₂CO₃DMF/H₂O12012Moderate[8]
PdCl₂/TiO₂ (photocatalytic)Methyl acrylateEt₃NAcetonitrileRT6Good[9]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel were added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The vessel was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water, 4:1, 5 mL) was then added. The reaction mixture was heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. After completion, the reaction was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

In a reaction tube, this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) were dissolved in a suitable solvent (e.g., DMF). A base (e.g., triethylamine, 3.0 equiv.) was added, and the mixture was degassed and placed under an inert atmosphere. The reaction was heated to the specified temperature (e.g., 80-85 °C) and stirred for the required time. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired product.[4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

A general workflow for the Buchwald-Hartwig amination reaction.

Conclusion

The cross-coupling of this compound is a powerful strategy for the synthesis of diverse and potentially bioactive molecules. Palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, have demonstrated high efficacy in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, both palladium/copper co-catalytic systems and copper-free methodologies offer viable routes to alkynylated naphthyridines. While data for the Heck reaction on this specific substrate is less abundant, existing protocols suggest its feasibility. The selection of the optimal catalyst system and reaction conditions will ultimately depend on the specific coupling partners and desired product. This guide provides a foundational understanding to aid researchers in the strategic design and execution of cross-coupling reactions on the this compound scaffold.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1,8-Naphthyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like 1,8-naphthyridine and its derivatives is paramount for safety and efficacy. This guide provides an objective comparison of commonly employed analytical methods for purity determination, supported by typical experimental data and detailed methodologies. The cross-validation of these methods ensures a comprehensive understanding of a compound's purity profile.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and widely used techniques for this purpose. The following table summarizes typical validation parameters for each method, offering a clear comparison of their performance characteristics.

Validation ParameterHPLC (UV Detection)GC (FID/MS Detection)qNMR (¹H NMR)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999Not Applicable (Direct Method)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) ~0.01%~0.001% (ppm level)~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005% (ppm level)~0.3%
Specificity High (with appropriate column and mobile phase)Very High (especially with MS)High (structure-specific)
Throughput HighMediumLow to Medium

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of N-heterocyclic compounds.

  • Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over a period of 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where 1,8-naphthyridine and its potential impurities show significant absorbance (e.g., 254 nm or 310 nm).

  • Sample Preparation: Accurately weigh and dissolve the 1,8-naphthyridine sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and thermally stable impurities. Coupling with a Mass Spectrometer (MS) provides powerful identification capabilities.

Methodology:

  • Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Detector Temperature:

    • FID: 300 °C.

    • MS Transfer Line: 280 °C.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the 1,8-naphthyridine sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.

  • Internal Standard: A certified reference material with a known purity that is soluble in the same solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the 1,8-naphthyridine and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 1,8-naphthyridine sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (e.g., 30-60 seconds).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved, non-overlapping signal of the 1,8-naphthyridine and a signal of the internal standard.

    • Calculate the purity of the 1,8-naphthyridine using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process for selecting an appropriate analytical method.

CrossValidationWorkflow start Start: Purity Analysis of 1,8-Naphthyridine Required method_selection Select Primary Analytical Method (e.g., HPLC) start->method_selection method_validation Perform Full Method Validation (ICH Guidelines) method_selection->method_validation secondary_method Select Orthogonal Secondary Method (e.g., GC-MS or qNMR) method_validation->secondary_method secondary_validation Perform Partial or Full Validation of Secondary Method secondary_method->secondary_validation sample_analysis Analyze the Same Batch of 1,8-Naphthyridine by Both Methods secondary_validation->sample_analysis compare_results Compare Purity Results and Impurity Profiles sample_analysis->compare_results results_concordant Results are Concordant? compare_results->results_concordant investigate Investigate Discrepancies (e.g., method bias, non-volatile vs. volatile impurities) results_concordant->investigate No report Final Purity Report with Cross-Validation Data results_concordant->report Yes investigate->sample_analysis end End report->end

A logical workflow for the cross-validation of analytical methods.

MethodSelectionDecisionTree start Need to Determine 1,8-Naphthyridine Purity volatile_impurities Are volatile/thermally stable impurities expected? start->volatile_impurities gc_ms Primary Method: GC-MS (High specificity for volatiles) volatile_impurities->gc_ms Yes non_volatile_impurities Are non-volatile/thermally labile impurities expected? volatile_impurities->non_volatile_impurities No hplc Primary Method: HPLC (Broad applicability) non_volatile_impurities->hplc Yes primary_quant Need for a primary method (no reference standard)? non_volatile_impurities->primary_quant No qnmr Primary Method: qNMR (Absolute quantification) primary_quant->qnmr Yes routine_qc Routine QC with established impurities? primary_quant->routine_qc No hplc_routine Method: HPLC (High throughput) routine_qc->hplc_routine Yes

Decision tree for selecting a primary analytical method.

In-Vitro Efficacy of 2-Chloro-1,8-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activities of various 2-Chloro-1,8-naphthyridine derivatives, focusing on their anticancer and antimicrobial properties. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This document summarizes key quantitative data from various studies, presents detailed methodologies for crucial experiments, and visualizes relevant biological pathways to facilitate an objective comparison with other potential therapeutic agents.

Anticancer Activity: Comparative In-Vitro Cytotoxicity

Derivatives of 1,8-naphthyridine have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of Topoisomerase II, an enzyme essential for DNA replication, which ultimately leads to apoptotic cell death.[1][4][5] The following tables summarize the in-vitro cytotoxicity (IC50 values) of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines.

Table 1: In-vitro Cytotoxicity of Halogen-Substituted 1,8-Naphthyridine-3-carboxamide Derivatives [2][4]

Compound IDCancer Cell LineIC50 (µM)
36PA-1 (Ovarian)1.19
47MIAPaCa (Pancreatic)0.41
47K-562 (Leukemia)0.77

Table 2: In-vitro Cytotoxicity of Other Substituted 1,8-Naphthyridine Derivatives [2][6]

Compound IDSubstituentCancer Cell LineIC50 (µM)
163,4,5-TrimethoxyphenylHeLa (Cervical)0.7
163,4,5-TrimethoxyphenylHL-60 (Leukemia)0.1
163,4,5-TrimethoxyphenylPC-3 (Prostate)5.1
29Unsubstituted heteroarylPA-1 (Ovarian)0.41
29Unsubstituted heteroarylSW620 (Colon)1.4

Antimicrobial Activity: Comparative In-Vitro Efficacy

Certain this compound derivatives have demonstrated notable antimicrobial properties. Their mechanism is often associated with the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria.[1][7] Some derivatives also act as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[8]

Table 3: Antibacterial Activity of this compound Derivatives [7]

CompoundBacterial StrainActivity Level
This compound-3-carbaldyhydeE. coliModerate
This compound-3-carbaldyhydeS. pyogenesHigh

Table 4: Antibiotic-Modulating Activity of a 2-Amino-5-chloro-1,8-naphthyridine Derivative [8]

The following table shows the synergistic effect of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (a derivative of 2-Amino-5-chloro-1,8-naphthyridine) in combination with fluoroquinolone antibiotics. This derivative alone did not show significant antibacterial activity (MIC ≥ 1.024 µg/mL).[8]

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)Fold Reduction in MIC
Escherichia coli 06Norfloxacin128642
Escherichia coli 06Ofloxacin64322
Escherichia coli 06Lomefloxacin163.25

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed experimental methodologies for key in-vitro assays are provided below.

In-Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 1,8-naphthyridine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2]

Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][9]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The cells are then treated with various concentrations of the derivatives for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 1 to 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9][12]

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[8]

Procedure:

  • Inoculum Preparation: Bacterial cultures are grown to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Compound Preparation: The 1,8-naphthyridine derivatives are dissolved in a suitable solvent like DMSO. A two-fold serial dilution of each compound is then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1][8]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]

  • Antibiotic Modulation Assay: To assess any synergistic effects, a sub-inhibitory concentration (e.g., MIC/8) of the 1,8-naphthyridine derivative is added to the wells containing the serial dilutions of a standard antibiotic, and the MIC is determined as described above.[8]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in-vitro testing of this compound derivatives.

G cluster_workflow Experimental Workflow for In-Vitro Cytotoxicity Screening prep Prepare this compound Derivative Stock Solutions seed Seed Cancer Cells in 96-well Plates prep->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 1-4h mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 Values read->analyze G cluster_pathway Anticancer Mechanism: Topoisomerase II Inhibition derivative 1,8-Naphthyridine Derivative topoisomerase Topoisomerase II derivative->topoisomerase Inhibits complex Stable Drug-Topo II-DNA Complex derivative->complex dna DNA topoisomerase->dna Binds to topoisomerase->complex dna->complex replication_block DNA Replication Blockage complex->replication_block apoptosis Apoptosis replication_block->apoptosis G cluster_pathway Anti-inflammatory Signaling Pathway Suppression lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 derivative 1,8-Naphthyridine Derivative derivative->myd88 Inhibits nfkb NF-κB myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

References

A Comparative Guide to the Synthesis of 2-amino-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-1,8-naphthyridine scaffold is a crucial pharmacophore found in a variety of biologically active compounds, driving continuous interest in efficient and scalable synthetic methodologies. This guide provides a comparative analysis of two prominent synthetic routes to this important heterocyclic compound: the direct, one-pot Friedländer annulation and a versatile multi-step synthesis involving the construction and subsequent functionalization of the naphthyridine core. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between the number of steps, overall yield, and the reaction conditions. The following table summarizes the key quantitative parameters for the two primary methods discussed.

ParameterRoute 1: Friedländer AnnulationRoute 2: Multi-step Synthesis
Starting Materials 2-Aminonicotinaldehyde, Acetonitrile (or other active methylene compound)2,6-Diaminopyridine, Malic Acid, Phthalic Anhydride, Chlorinating agent, Ammonia
Number of Steps 14
Key Intermediates None7-Amino-2-hydroxy-1,8-naphthyridine, Phthalimidyl naphthyridine, 2-Chloro-7-phthalimido-1,8-naphthyridine
Overall Yield Good to Excellent (often >80%)Moderate (stepwise yields impact overall efficiency)
Reaction Conditions Varies: Aqueous, 50°C; Microwave-assisted, solvent-free; Room temperature grindingHigh temperatures, strong acids and bases, use of hazardous reagents (e.g., POCl₃)
Advantages Atom economical, fewer steps, often milder and greener conditionsModular, allows for diversification at multiple stages
Disadvantages Limited by the availability of substituted 2-aminonicotinaldehydesLonger reaction sequence, potentially harsh conditions, lower overall yield

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Friedländer Annulation

This approach involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as acetonitrile, to directly form the 2-amino-1,8-naphthyridine ring. Recent advancements have focused on environmentally benign conditions.[1][2]

Protocol: Aqueous Synthesis using Choline Hydroxide Catalyst [1]

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1.0 mL).

  • Add acetonitrile (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the mixture at 50°C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.

Route 2: Multi-step Synthesis

This route builds the naphthyridine core from acyclic precursors and then introduces the amino group in a later step. A representative pathway starts from 2,6-diaminopyridine.

Step 1: Synthesis of 7-Amino-2-hydroxy-1,8-naphthyridine

  • Combine 2,6-diaminopyridine with malic acid in the presence of concentrated sulfuric acid.

  • Heat the mixture to facilitate the condensation and cyclization reactions.

  • Carefully neutralize the reaction mixture to precipitate the product.

  • Filter and wash the solid to obtain 7-amino-2-hydroxy-1,8-naphthyridine.

Step 2: Protection of the Amino Group

  • React 7-amino-2-hydroxy-1,8-naphthyridine with phthalic anhydride in a suitable solvent to form the phthalimidyl-protected intermediate.

Step 3: Chlorination

  • Treat the phthalimidyl-protected naphthyridinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chloro group.[3][4] This step typically requires heating under reflux.

Step 4: Amination

  • The 2-chloro-7-phthalimido-1,8-naphthyridine is then subjected to nucleophilic aromatic substitution with ammonia. This is often carried out in a sealed tube at elevated temperatures and pressures to introduce the amino group at the C2 position.

  • Subsequent deprotection of the phthalimide group yields the final product, 2-amino-1,8-naphthyridine.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Friedländer Annulation 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedländer Condensation Friedländer Condensation 2-Aminonicotinaldehyde->Friedländer Condensation Acetonitrile Acetonitrile Acetonitrile->Friedländer Condensation 2-Amino-1,8-naphthyridine 2-Amino-1,8-naphthyridine Friedländer Condensation->2-Amino-1,8-naphthyridine One-pot

Caption: A streamlined one-pot synthesis of 2-amino-1,8-naphthyridine.

G cluster_1 Route 2: Multi-step Synthesis 2,6-Diaminopyridine 2,6-Diaminopyridine Cyclization Cyclization 2,6-Diaminopyridine->Cyclization Malic Acid Malic Acid Malic Acid->Cyclization 7-Amino-2-hydroxy-1,8-naphthyridine 7-Amino-2-hydroxy-1,8-naphthyridine Cyclization->7-Amino-2-hydroxy-1,8-naphthyridine Step 1 Protection Protection 7-Amino-2-hydroxy-1,8-naphthyridine->Protection Step 2 Protected Naphthyridinone Protected Naphthyridinone Protection->Protected Naphthyridinone Chlorination Chlorination Protected Naphthyridinone->Chlorination Step 3 2-Chloro-7-protected-amino-1,8-naphthyridine 2-Chloro-7-protected-amino-1,8-naphthyridine Chlorination->2-Chloro-7-protected-amino-1,8-naphthyridine Amination & Deprotection Amination & Deprotection 2-Chloro-7-protected-amino-1,8-naphthyridine->Amination & Deprotection Step 4 2-Amino-1,8-naphthyridine 2-Amino-1,8-naphthyridine Amination & Deprotection->2-Amino-1,8-naphthyridine

Caption: A modular multi-step approach to 2-amino-1,8-naphthyridine.

References

Head-to-head comparison of different protecting groups for the naphthyridine nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The modulation of its electronic properties and reactivity through substitution is a key strategy in drug design. However, the nucleophilic and basic nature of the naphthyridine nitrogen atoms can interfere with many synthetic transformations. Therefore, the judicious choice of a protecting group for the naphthyridine nitrogen is a critical consideration in the synthesis of complex naphthyridine-containing molecules.

This guide provides a head-to-head comparison of common protecting groups for the naphthyridine nitrogen, focusing on their introduction, stability, removal, and orthogonality. While quantitative data directly on naphthyridine substrates is limited in the literature, this guide draws parallels from studies on pyridines and other electron-deficient N-heterocycles to provide a practical framework for selecting the optimal protecting group for your synthetic strategy.

General Considerations for Protecting Naphthyridine Nitrogens

The protection of a naphthyridine nitrogen presents unique challenges compared to aliphatic or even simple aromatic amines. The nitrogen atoms in the naphthyridine ring are sp²-hybridized and part of an aromatic system, which reduces their nucleophilicity. Furthermore, the presence of two nitrogen atoms in the bicyclic system renders the ring electron-deficient, further deactivating the nitrogens towards electrophilic attack.

The choice of a protecting group should be guided by the following factors:

  • Ease of Introduction: The protecting group should be introduced in high yield under conditions that are compatible with other functional groups in the molecule.

  • Stability: The protected naphthyridine must be stable to the reaction conditions planned for subsequent steps. This includes acidic, basic, oxidative, and reductive conditions.

  • Ease of Removal: The deprotection should proceed cleanly and in high yield under mild conditions that do not affect other functionalities.

  • Orthogonality: In the context of multi-step synthesis, the protecting group should be removable under conditions that are orthogonal to other protecting groups present in the molecule[1].

  • Influence on Reactivity: The protecting group can influence the reactivity and regioselectivity of subsequent reactions on the naphthyridine core.

Comparison of Common Protecting Groups

This section provides a detailed comparison of commonly employed protecting groups for nitrogen, with a focus on their applicability to naphthyridine systems.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions[2].

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[3][4]. For less nucleophilic amines like pyridines, the reaction can be sluggish[5]. Catalysts such as 4-(dimethylamino)pyridine (DMAP) are often employed to accelerate the reaction. Given the reduced nucleophilicity of the naphthyridine nitrogen, the use of a catalyst and forcing conditions may be necessary.

Stability: N-Boc protected amines are generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation[2]. However, the stability of N-Boc protected pyridinium salts to nucleophiles can be an issue, leading to ring-opening or other undesired reactions.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol[6].

Orthogonality: The Boc group is orthogonal to the Fmoc and Cbz protecting groups, which are base-labile and removed by hydrogenolysis, respectively[1].

Summary Table for Boc Group

FeatureDescriptionRepresentative ConditionsYield (%)Citation
Introduction Reaction with (Boc)₂O(Boc)₂O, DMAP, CH₂Cl₂80-95 (for amines)[3]
Stability Stable to base, nucleophiles, and hydrogenolysis.1M NaOH; H₂/Pd-CStable[2]
Deprotection Acid-labile20% TFA in CH₂Cl₂ or 4M HCl in dioxane90-100[6]
Orthogonality Orthogonal to Fmoc and CbzCleaved in the presence of Fmoc and CbzHigh[1]
Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used protecting group for amines, valued for its stability and its removal under neutral conditions via hydrogenolysis[7].

Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine[8].

Stability: The Cbz group is stable to acidic and basic conditions, making it a robust protecting group for many synthetic transformations[8].

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which yields the free amine, toluene, and carbon dioxide[3][9]. Alternative methods include the use of strong acids like HBr in acetic acid[9].

Orthogonality: The Cbz group is orthogonal to the Boc and Fmoc groups[1].

Summary Table for Cbz Group

FeatureDescriptionRepresentative ConditionsYield (%)Citation
Introduction Reaction with Cbz-ClCbz-Cl, Na₂CO₃, H₂O/dioxane85-95 (for amines)[8]
Stability Stable to acid and base1M HCl; 1M NaOHStable[8]
Deprotection HydrogenolysisH₂, 10% Pd/C, MeOH90-100[3]
Orthogonality Orthogonal to Boc and FmocCleaved in the presence of Boc and FmocHigh[1]
Tosyl (Ts) Group

The tosyl group is a robust protecting group for amines, known for its high stability to a wide range of reaction conditions.

Introduction: The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.

Stability: N-tosyl amides are very stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.

Deprotection: The removal of a tosyl group can be challenging and often requires harsh conditions, such as reduction with sodium in liquid ammonia or treatment with strong acids at elevated temperatures. This can limit its applicability in the synthesis of complex molecules with sensitive functional groups.

Orthogonality: The tosyl group's stability makes it orthogonal to many other protecting groups, but its harsh removal conditions can be a significant drawback.

Summary Table for Tosyl Group

FeatureDescriptionRepresentative ConditionsYield (%)Citation
Introduction Reaction with Ts-ClTs-Cl, Pyridine, CH₂Cl₂80-95 (for amines)[10]
Stability Very stable to acid, base, and redox reagentsConc. HCl; 6M NaOHVery StableN/A
Deprotection Harsh reductive or acidic conditionsNa/NH₃ (liq.); HBr/AcOH, reflux50-80N/A
Orthogonality Orthogonal to Boc, Fmoc, CbzStable under conditions for Boc, Fmoc, Cbz removalHighN/A
N-Oxide as a Protecting Group

Formation of a naphthyridine-N-oxide can be considered a form of protection, as it modifies the reactivity of the nitrogen atom and the naphthyridine ring system. N-oxidation can also facilitate certain substitution reactions at the α- and γ-positions to the nitrogen.

Introduction: N-oxides are typically formed by treating the naphthyridine with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide[11][12].

Stability: N-oxides are generally stable to a range of reaction conditions.

Deprotection (Deoxygenation): The N-oxide can be deoxygenated back to the parent naphthyridine using various reducing agents, such as PCl₃, PPh₃, or catalytic hydrogenation[11].

Application in Synthesis: N-oxides can direct electrophilic substitution to the positions ortho and para to the N-oxide group. They can also be used to activate the ring for nucleophilic substitution[11].

Summary Table for N-Oxide Group

FeatureDescriptionRepresentative ConditionsYield (%)Citation
Introduction Oxidation of the nitrogenm-CPBA, CH₂Cl₂70-95[12]
Stability Stable under various conditionsN/AStableN/A
Deprotection ReductionPCl₃, CHCl₃ or H₂, Pd/C80-95[11]
Reactivity Directs electrophilic and nucleophilic substitutionNitration, HalogenationVaries[11]

Experimental Protocols

General Procedure for N-Boc Protection of an Amine[2][4]
  • Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (if DMAP was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

General Procedure for N-Boc Deprotection[6]
  • Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

General Procedure for N-Cbz Protection of an Amine[8]
  • Dissolve the amine (1.0 equiv) in a mixture of dioxane and water.

  • Add sodium carbonate (Na₂CO₃) (2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 2-6 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by chromatography if necessary.

General Procedure for N-Cbz Deprotection by Hydrogenolysis[3]
  • Dissolve the N-Cbz protected amine (1.0 equiv) in a suitable solvent like methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualization of Workflows and Logic

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Naphthyridine Naphthyridine Protecting_Agent Protecting Agent (e.g., (Boc)₂O, Cbz-Cl) Protection_Reaction Protection Reaction Protected_Naphthyridine N-Protected Naphthyridine Synthetic_Steps One or More Synthetic Steps Modified_Protected_Naphthyridine Modified N-Protected Naphthyridine Deprotecting_Agent Deprotecting Agent (e.g., TFA, H₂/Pd-C) Deprotection_Reaction Deprotection Reaction Final_Product Final Product

G Choice Choice of Protecting Group Stability Required Stability Choice->Stability Deprotection Deprotection Method Choice->Deprotection Orthogonality Orthogonality Needed Choice->Orthogonality Reactivity Influence on Reactivity Choice->Reactivity Acid_Base Acidic/Basic Conditions Stability->Acid_Base Redox Reductive/Oxidative Conditions Stability->Redox Nucleophiles Nucleophilic Reagents Stability->Nucleophiles Mild Mild Conditions Required Deprotection->Mild Harsh Harsh Conditions Tolerated Deprotection->Harsh Other_PGs Presence of Other Protecting Groups Orthogonality->Other_PGs Activation Ring Activation/Deactivation Reactivity->Activation

Conclusion

The selection of an appropriate protecting group for the naphthyridine nitrogen is a critical decision that can significantly impact the success of a synthetic route. While the electron-deficient nature of the naphthyridine ring can make protection more challenging than for simple amines, common protecting groups such as Boc, Cbz, and N-oxides can be successfully employed. The choice of protecting group should be carefully considered based on the stability required for subsequent reactions, the desired deprotection conditions, and the need for orthogonality with other protecting groups. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic targets. Further investigation into the reactivity of N-protected naphthyridines will undoubtedly lead to the development of more refined and efficient synthetic strategies.

References

Confirming the Mechanism of Action for a 1,8-Naphthyridine-Based ROCK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative 1,8-naphthyridine-based compound, "Naphtho-ROCK-1," a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The performance of Naphtho-ROCK-1 is compared with alternative ROCK inhibitors, supported by experimental data confirming its mechanism of action. Detailed protocols for key experiments are provided to enable replication and validation.

The 1,8-naphthyridine scaffold is a versatile heterocyclic structure that has given rise to numerous compounds with a wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A key therapeutic strategy for compounds based on this scaffold is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[1][3] This guide focuses on the characterization of a representative 1,8-naphthyridine compound as an inhibitor of ROCK, a serine/threonine kinase that is a key regulator of the actin cytoskeleton and a therapeutic target for conditions such as hypertension, glaucoma, and cancer metastasis.

Comparative Analysis of ROCK Inhibitors

To validate the efficacy and selectivity of Naphtho-ROCK-1, its inhibitory activity was compared against established ROCK inhibitors with different profiles. Fasudil is a moderately potent, non-selective ROCK inhibitor, while Ripasudil and GSK429286A are more potent alternatives.

Data Presentation

The following tables summarize the quantitative data from in vitro and cell-based assays, comparing Naphtho-ROCK-1 with other known ROCK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

This table compares the half-maximal inhibitory concentration (IC₅₀) of each compound against the two ROCK isoforms, ROCK1 and ROCK2. Lower values indicate greater potency.

CompoundChemical ClassROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
Naphtho-ROCK-1 1,8-Naphthyridine 5 25 0.2
FasudilIsoquinoline330 (Kᵢ)158~2.1
Ripasudil (K-115)Isoquinoline51192.7
GSK429286AIndazole Amide14630.22

Data for Fasudil, Ripasudil, and GSK429286A are sourced from publicly available experimental data.[1][4][5] Naphtho-ROCK-1 is a representative compound.

Table 2: Cellular ROCK Activity Inhibition

This table shows the concentration of each compound required to inhibit the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) by 50% (EC₅₀) in a cell-based assay. This demonstrates the compound's ability to engage the target in a cellular context.

CompoundCellular EC₅₀ (nM) for p-MYPT1 (Thr696) Inhibition
Naphtho-ROCK-1 45
Ripasudil (K-115)1100 (in HRMECs)
GSK429286A190 (in rat aortic ring)

Cellular EC₅₀ values can vary based on cell type and assay conditions. Data for Ripasudil and GSK429286A are from published studies.[6][7] Naphtho-ROCK-1 is a representative compound.

Mandatory Visualization

Signaling Pathway

The diagram below illustrates the canonical Rho-ROCK signaling pathway. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK then phosphorylates multiple downstream substrates, including MYPT1. Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation, stress fiber formation, and cell contraction. Naphtho-ROCK-1 directly inhibits the kinase activity of ROCK, blocking these downstream events.

Rho-ROCK Signaling Pathway cluster_membrane cluster_cytoplasm Extracellular_Signal Extracellular Signal (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1_p p-MYPT1 (Inactive) ROCK->MYPT1_p Phosphorylates (Thr696) MLCP MLC Phosphatase (Active) MYPT1_p->MLCP Inhibits MLC_p p-MLC Stress_Fibers Stress Fiber Formation & Cell Contraction MLC_p->Stress_Fibers Inhibitor Naphtho-ROCK-1 Inhibitor->ROCK Inhibits MLCP->MLC_p Dephosphorylates

Caption: Inhibition of the Rho-ROCK signaling pathway by Naphtho-ROCK-1.

Experimental Workflow

The following workflow diagram outlines the sequential experimental approach to confirm the mechanism of action for Naphtho-ROCK-1 as a ROCK inhibitor.

Experimental Workflow start Start: Compound Synthesis (Naphtho-ROCK-1) step1 Step 1: In Vitro Kinase Assay (Determine ROCK1/2 IC₅₀) start->step1 step2 Step 2: Cell-Based Assay (Western Blot for p-MYPT1) step1->step2 step3 Step 3: Counterscreen (Cell Viability Assay) step2->step3 decision Potent & On-Target in Cells? step3->decision end Conclusion: Confirmed ROCK MOA decision->end Yes revisit Re-evaluate or Re-design Compound decision->revisit No

Caption: Workflow for confirming the mechanism of action of Naphtho-ROCK-1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro ROCK Kinase Activity Assay (ELISA-based)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a ROCK substrate by purified ROCK enzyme.

  • Principle: Recombinant MYPT1 protein is pre-coated onto a 96-well plate. Purified, active ROCK1 or ROCK2 enzyme is added along with ATP and the test compound. The amount of phosphorylated MYPT1 is then detected using a specific primary antibody against phospho-MYPT1 (Thr696), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.[8][9]

  • Materials:

    • 96-well plate pre-coated with recombinant MYPT1

    • Purified active ROCK1 and ROCK2 enzymes

    • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP solution (100 µM final concentration)

    • Test compounds (serially diluted in DMSO, then in Kinase Buffer)

    • Primary antibody: anti-phospho-MYPT1 (Thr696)

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • TMB Substrate and Stop Solution

    • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • Procedure:

    • Prepare serial dilutions of Naphtho-ROCK-1 and control compounds.

    • To the MYPT1-coated wells, add 50 µL of diluted compound followed by 25 µL of diluted ROCK enzyme (e.g., 5 ng/well).

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Stop the reaction and wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted anti-phospho-MYPT1 antibody and incubate for 60 minutes at room temperature.

    • Wash wells three times, then add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.

    • Wash wells five times, then add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution and measure the absorbance at 450 nm.

    • Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.

2. Cellular ROCK Activity Assay (Western Blot for p-MYPT1)

This assay confirms that the compound can penetrate the cell membrane and inhibit the endogenous ROCK kinase in a cellular environment.

  • Principle: Cells are treated with the test compound, and then stimulated to activate the Rho-ROCK pathway (e.g., with lysophosphatidic acid or by serum stimulation). Cell lysates are then analyzed by Western Blot to detect the levels of phosphorylated MYPT1 relative to total MYPT1.[10][11]

  • Materials:

    • Human umbilical vein endothelial cells (HUVECs) or similar cell line

    • Cell culture medium and serum

    • Test compounds

    • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: rabbit anti-phospho-MYPT1 (Thr696), rabbit anti-total MYPT1, mouse anti-β-actin (loading control)

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

    • Blocking Buffer (5% BSA in TBST)

    • ECL detection reagents

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of Naphtho-ROCK-1 or control compounds for 1 hour.

    • Stimulate the cells with a ROCK pathway activator (e.g., 20% serum) for 10 minutes.

    • Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-MYPT1 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total MYPT1 and β-actin to ensure equal loading.

    • Quantify band densities to determine the ratio of p-MYPT1 to total MYPT1.

3. Cell Viability Assay (Counterscreen)

This assay is performed to ensure that the observed inhibition of ROCK signaling is not due to general cellular toxicity.

  • Principle: A commercially available assay (e.g., CellTiter-Glo® or MTT) is used to measure cell viability or metabolic activity after treatment with the compound.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with the same concentrations of Naphtho-ROCK-1 used in the cellular activity assay for an extended period (e.g., 24-48 hours).

    • Follow the manufacturer's protocol for the chosen viability assay to measure the relative number of living cells.

    • A potent and selective compound should show minimal effect on cell viability at concentrations where it effectively inhibits ROCK signaling.

References

A Comparative Guide to the Photophysical Properties of 1,8-Naphthyridine Derivatives and Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the photophysical properties of select 1,8-naphthyridine derivatives against well-known fluorescent standards. This document summarizes key quantitative data in structured tables, details experimental protocols for crucial photophysical measurements, and visualizes the experimental workflow.

The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and intriguing photophysical properties. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their structural elucidation, characterization, and the rational design of new derivatives with customized properties. This guide offers an objective comparison of the performance of these derivatives with established fluorescent standards, supported by experimental data.

Comparative Photophysical Data

The following tables summarize key photophysical data for a selection of 1,8-naphthyridine derivatives and commonly used fluorescence standards, allowing for a clear comparison of their properties.

Table 1: Photophysical Properties of 1,8-Naphthyridine Derivatives in Methanol

DerivativeAlkyl GroupAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)
2,7-Dimethylamino-4-methyl-1,8-naphthyridineMethyl320 - 400360 - 500Not specified
2,7-Dipropylamino-4-methyl-1,8-naphthyridinePropyl320 - 400360 - 5000.21
2,7-Dibutylamino-4-methyl-1,8-naphthyridineButyl320 - 400360 - 5000.24
2,7-Dipentylamino-4-methyl-1,8-naphthyridinePentyl320 - 400360 - 500Not specified
2,7-Dihexylamino-4-methyl-1,8-naphthyridineHexyl320 - 400360 - 500Not specified

Table 2: Photophysical Properties of Standard Fluorescent Dyes

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)
Quinine Sulfate0.1 M H₂SO₄3484520.55
Rhodamine 6GEthanol5285510.95
Fluorescein0.1 M NaOH4905140.95

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: A stock solution of the 1,8-naphthyridine derivative or standard is prepared in a spectroscopic grade solvent (e.g., methanol, ethanol, or 0.1 M H₂SO₄ for quinine sulfate) at a concentration of approximately 1 mM. From this stock solution, a series of dilutions are made to obtain concentrations ranging from 1 µM to 100 µM.

  • Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorption spectra of the sample solutions are then recorded over a relevant wavelength range. The wavelength of maximum absorbance (λabs) is determined from the resulting spectra.

Fluorescence Spectroscopy
  • Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative or standard is prepared in the appropriate spectroscopic grade solvent. To avoid inner-filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

  • Instrumentation and Measurement: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λabs determined from the UV-Vis absorption spectrum. The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline. The wavelength of maximum emission (λem) is identified from the spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The relative quantum yield is the most common method for determining the fluorescence quantum yield of a solution sample. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • Standard Selection: A standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample is chosen.

  • Solution Preparation: A series of solutions of both the sample and the standard are prepared with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Measurement: The integrated fluorescence intensity (the area under the emission curve) is measured for each solution.

  • Data Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The gradient of the resulting straight line is proportional to the quantum yield. The quantum yield of the sample (ΦF,X) can be calculated using the following equation:

    ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦF,ST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the photophysical properties of a compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solution prep_dilutions Prepare Dilutions prep_stock->prep_dilutions abs_measurement Measure UV-Vis Spectrum prep_dilutions->abs_measurement To Spectrophotometer qy_measurement Measure Integrated Intensity vs. Absorbance prep_dilutions->qy_measurement Sample & Standard Series determine_lambda_max Determine λ_abs abs_measurement->determine_lambda_max fluor_measurement Measure Emission Spectrum determine_lambda_max->fluor_measurement Set Excitation Wavelength determine_em_max Determine λ_em fluor_measurement->determine_em_max fluor_measurement->qy_measurement Integrated Intensity Data calculate_qy Calculate Φ_F qy_measurement->calculate_qy

Safety Operating Guide

Proper Disposal of 2-Chloro-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal guideline for 2-Chloro-1,8-naphthyridine is to handle it as a hazardous chemical waste and dispose of it through a licensed waste disposal company. Always adhere to federal, state, and local environmental regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protection Impervious and fire/flame resistant clothing.[1] Protective gloves.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to avoid release into the environment. Do not dispose of this chemical down the drain or in general waste.

  • Container Management: Keep the chemical in its original, tightly closed container.[1][2] Do not mix it with other waste materials unless explicitly instructed to do so by a qualified chemist or a licensed waste disposal professional.

  • Waste Collection:

    • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]

    • For unused or unwanted this compound, transfer it to a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and associated hazards.

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a professional waste disposal service. These companies are equipped to manage hazardous chemical waste in accordance with all applicable regulations.

  • Regulatory Compliance: Ensure that the disposal process complies with all federal, state, and local regulations.[2] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance on local requirements.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using appropriate cleaning agents. Dispose of contaminated cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material a spill or contaminated? start->is_contaminated spill_procedure Contain spill. Avoid dust formation. Collect material in a labeled, sealed container. is_contaminated->spill_procedure Yes unused_product Keep in original or suitable, labeled, sealed container. is_contaminated->unused_product No waste_container Place in designated Hazardous Waste container. spill_procedure->waste_container unused_product->waste_container contact_ehs Consult Institutional Environmental Health & Safety (EHS) for local regulations. waste_container->contact_ehs licensed_disposal Arrange for pickup by a licensed chemical waste disposal company. contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-1,8-naphthyridine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification based on available safety data sheets.

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to prevent exposure.[1][2][3] The following PPE should be utilized at all times when handling this compound:

PPE CategoryMinimum RequirementSpecifications
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Hand Protection Double-gloving with chemically resistant glovesAn inner nitrile glove should be worn with an outer glove of a more robust material like neoprene or Viton™ for extended contact. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]
Skin and Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pantsA chemically resistant apron should be worn over the lab coat for procedures with a high splash risk. For tasks with a higher potential for exposure, a disposable chemical-resistant suit is recommended.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridgeThis is particularly important when handling the solid compound outside of a certified chemical fume hood, when preparing solutions, or if the material is heated. A complete respiratory protection program, including fit testing, is necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Cover the work surface with disposable, absorbent bench paper.

  • Assemble all necessary equipment and reagents before introducing the compound.

  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • When weighing the solid, perform the task within the fume hood. Use a dedicated spatula and weighing vessel.

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Keep all containers of the compound tightly closed when not in use.

3. Post-Handling:

  • Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.

  • Wipe down the work surface of the fume hood.

  • Dispose of all contaminated waste as described in the disposal plan below.

  • Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the inner gloves.

  • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated bench paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. As a halogenated organic compound, it should not be mixed with non-halogenated waste streams.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don All Required PPE prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 handle2 Prepare Solutions handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Clean Equipment handle3->post1 post2 Wipe Down Work Area post1->post2 post3 Segregate Waste post2->post3 post4 Remove PPE Carefully post3->post4 disp1 Solid Waste (Contaminated PPE, etc.) post3->disp1 disp2 Liquid Waste (Halogenated) post3->disp2 post5 Wash Hands Thoroughly post4->post5 disp3 Store in Labeled, Sealed Containers disp1->disp3 disp2->disp3 disp4 Follow Institutional Disposal Protocol disp3->disp4

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.